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Foundational

The In Vitro Antibacterial Spectrum and Mechanistic Dynamics of Alahopcin (Nourseimycin)

A Technical Whitepaper for Drug Development Professionals and Microbiologists Executive Summary The escalating crisis of antimicrobial resistance necessitates the continuous re-evaluation of unique natural products with...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals and Microbiologists

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the continuous re-evaluation of unique natural products with atypical mechanisms of action. Alahopcin (also known in early literature as Nourseimycin or B-52653) is a water-soluble, amphoteric dipeptide antibiotic isolated from Streptomyces albulus subsp. ochragerus and Streptomyces noursei[1]. Characterized by its broad in vitro antibacterial spectrum, Alahopcin exhibits potent activity against both Gram-positive and Gram-negative bacteria, with a particularly pronounced efficacy against antibiotic-resistant mutants of Staphylococcus aureus[2].

Unlike traditional cell-wall synthesis inhibitors, Alahopcin operates through a dual-pronged metabolic disruption strategy: it functions as a competitive antimetabolite of L-proline and acts as a potent chelator of divalent metalloenzymes, such as bacterial enolase, via its cyclic hydroxamic acid moiety[3][4]. This whitepaper deconstructs the structural biology, in vitro efficacy profile, and self-validating experimental methodologies required to harness Alahopcin in preclinical drug development.

Structural Biology and Pharmacophore

Alahopcin (C₉H₁₅N₃O₆) is structurally defined as (2S, 3R)-2-[(L-alanyl)amino]-4-formyl-3-(hydroxyaminocarbonyl) butyric acid[5]. The molecule is defined by two critical functional domains that dictate its antibacterial causality:

  • The L-Alanine Dipeptide Core: This domain facilitates active transport into the bacterial cytoplasm, likely hijacking bacterial oligopeptide permeases.

  • The 1,5-dihydroxy-2-oxopyrrolidin-3-yl Moiety: In aqueous solution, Alahopcin exists in an equilibrium of two cyclic hemiacetal tautomers formed by intramolecular ring closure between the hydroxyamino group and the formyl group[5]. This cyclic hydroxamic acid structure is a highly efficient chelator of divalent cations (e.g., Mg²⁺, Fe²⁺), allowing it to inhibit metalloenzymes.

In Vitro Antibacterial Spectrum

Alahopcin demonstrates a robust broad-spectrum profile. Its most clinically relevant feature is its selective activity against multiple-drug-resistant (MDR) staphylococci, where it also exhibits synergistic effects when combined with other antibiotic classes[1].

Note: The efficacy of Alahopcin is highly dependent on the culture media. Because it acts as an L-proline antimetabolite, rich media containing high concentrations of exogenous amino acids will artificially inflate the Minimum Inhibitory Concentration (MIC).

Table 1: Representative In Vitro Antimicrobial Activity of Alahopcin
Test OrganismStrain PhenotypeMedia TypeMIC (µg/mL)
Staphylococcus aureusFDA 209P (Wild Type)Minimal0.1 - 0.5
Staphylococcus aureusMDR / Methicillin-ResistantMinimal0.5 - 2.0
Bacillus subtilisIFO 12210Minimal< 1.0
Escherichia coliK-12Minimal10.0 - 25.0
Mycobacterium aviumIFO 3153Specialized5.0
Candida albicansFungal (Eukaryote)Sabouraud> 100 (Inactive)

Data synthesized from historical isolation reports and minimal media assays[4][6].

Mechanistic Causality: How Alahopcin Disrupts Bacterial Viability

The broad-spectrum activity of Alahopcin is not derived from a single target, but rather a polypharmacological disruption of bacterial metabolism.

Pathway A: L-Proline Antagonism

Alahopcin is a structural antagonist of L-proline. Upon entering the bacterial cell, it competitively inhibits the incorporation of L-proline into nascent polypeptide chains, halting protein synthesis. This mechanism is proven by the fact that the addition of exogenous L-proline (1 mg/mL) to minimal media completely rescues the bacteria from Alahopcin-induced growth arrest[4].

Pathway B: Metalloenzyme (Enolase) Inhibition

Recent structural biology studies on analogous natural products (such as SF2312) have revealed that the 1,5-dihydroxy-2-pyrrolidone motif shared by Alahopcin is a potent inhibitor of the enolase superfamily[3]. Enolase, a critical glycolytic enzyme, relies on Mg²⁺ ions for the abstraction of a proton during glycolysis. Alahopcin chelates this active-site metal via its hydroxamate moiety, forming hydrogen bonds with catalytic residues and effectively shutting down bacterial glycolysis[3].

MOA A Alahopcin (Nourseimycin) B L-Proline Antagonism A->B C Metalloenzyme Chelation (Mg2+) A->C D Protein Synthesis Arrest B->D E Glycolysis Inhibition (Enolase) C->E F Bacterial Cell Death D->F E->F

Dual-pathway mechanism of action for Alahopcin antibacterial activity.

Self-Validating Experimental Protocols

To accurately assess the in vitro spectrum of Alahopcin, researchers must control for environmental metabolites that mask its efficacy. The following protocols are designed as self-validating systems; they include internal causality checks to ensure the observed MIC is a direct result of the drug's specific mechanisms.

Protocol 1: L-Proline Antagonism MIC Assay

Objective: Determine the true MIC of Alahopcin while validating its mechanism as an L-proline antimetabolite.

Rationale: Standard Mueller-Hinton broth contains high levels of peptides and amino acids that will competitively outcompete Alahopcin, leading to false-negative resistance. A minimal medium (e.g., Stephenson-Whetham) forces the bacteria to synthesize their own L-proline, exposing their vulnerability to the antimetabolite[4].

Step-by-Step Methodology:

  • Media Preparation: Prepare Stephenson-Whetham minimal medium (Glucose 0.5%, KH₂PO₄ 0.1%, NaCl 0.1%, FeSO₄·7H₂O 0.003%, MgSO₄·7H₂O 0.07%, (NH₄)₂HPO₄ 0.4%).

  • Inoculum Standardization: Grow Bacillus subtilis IFO 12210 or S. aureus FDA 209P overnight. Wash the cells twice in sterile saline to remove residual rich media, then adjust to 5 × 10⁵ CFU/mL.

  • Drug Titration: Prepare a serial dilution of Alahopcin from 100 µg/mL down to 0.05 µg/mL in 96-well microtiter plates.

  • Validation Checkpoint (The Rescue Plate): Prepare a parallel 96-well plate identical to the first, but supplement the minimal medium with 1.0 mg/mL of pure L-proline.

  • Incubation & Readout: Incubate at 37°C for 24 hours. Measure OD₆₀₀.

  • Data Interpretation: A valid assay will show a low MIC (e.g., 0.5 µg/mL) in the standard minimal media plate, and a completely abolished MIC (>100 µg/mL) in the L-proline rescue plate. This proves the causality of the growth inhibition.

Protocol 2: Enolase Chelation Rescue Assay

Objective: Validate the secondary mechanism of metalloenzyme chelation.

Rationale: Because the cyclic hydroxamic acid binds divalent cations, flooding the microenvironment with excess Mg²⁺ or Fe²⁺ should partially saturate the drug, reducing its effective concentration against intracellular enolase[3].

Step-by-Step Methodology:

  • Preparation: Utilize the same minimal media setup as Protocol 1, but titrate exogenous MgSO₄ concentrations across different test groups (0.1 mM, 1.0 mM, 10.0 mM).

  • Execution: Expose the standardized bacterial inoculum to the established MIC of Alahopcin (e.g., 1.0 µg/mL).

  • Readout: Monitor bacterial growth kinetics over 24 hours.

  • Data Interpretation: If Alahopcin is acting via enolase/metalloenzyme chelation, cultures supplemented with 10.0 mM Mg²⁺ will exhibit a rightward shift in the growth curve (partial rescue) compared to the 0.1 mM baseline, confirming the chelation sink effect.

Workflow S1 1. Inoculum Preparation (Wash to remove amino acids) S2 2. Media Allocation (Stephenson-Whetham Minimal) S1->S2 S3 3. Alahopcin Titration (0.05 - 100 µg/mL) S2->S3 S4A Experimental Arm (Standard Minimal Media) S3->S4A S4B Validation Arm (+ 1.0 mg/mL L-Proline) S3->S4B S5A Result: Low MIC (Growth Inhibited) S4A->S5A S5B Result: High MIC (Growth Rescued) S4B->S5B

Self-validating experimental workflow for Alahopcin MIC determination.

Synergistic Potential in Drug Development

The clinical utility of Alahopcin lies not just in its monotherapy potential, but in its synergistic dynamics. Because it inhibits protein synthesis (via L-proline starvation) and glycolysis (via enolase inhibition), it severely depletes the bacterial cell's ATP reserves and repair mechanisms.

When combined with cell-wall active agents (like beta-lactams) against resistant S. aureus, Alahopcin prevents the bacteria from synthesizing the beta-lactamase enzymes or altered penicillin-binding proteins (PBPs) required for resistance[1]. Future drug development should focus on utilizing Alahopcin as an adjuvant therapy, leveraging its unique antimetabolite properties to restore the efficacy of legacy antibiotics against MDR pathogens.

References

  • ALAHOPCIN, A NEW DIPEPTIDE ANTIBIOTIC PRODUCED BY STREPTOMYCES ALBULUS SUBSP. OCHRAGERUS SUBSP. NOV. Source: The Journal of Antibiotics (J-Stage) URL:[Link]

  • Alahopcin, a new dipeptide antibiotic produced by Streptomyces albulus subsp. ochragerus subsp. nov. Source: PubMed (National Institutes of Health) URL:[Link]

  • SF2312 is a natural phosphonate inhibitor of Enolase Source: PubMed Central (National Institutes of Health) URL:[Link]

  • Isolation and Biological Activities of Nourseimycin, a New Antimetabolite of L-Proline Source: Agricultural and Biological Chemistry (Taylor & Francis Online) URL:[Link]

  • STRUCTURE OF ALAHOPCIN (NOURSEIMYCIN), A NEW DIPEPTIDE ANTIBIOTIC Source: The Journal of Antibiotics (J-Stage) URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide on Alahopcin (CAS 82576-50-9): Physical, Chemical, and Mechanistic Properties

Executive Summary Alahopcin (also known by the synonym Nourseimycin) is a naturally occurring, water-soluble dipeptide antibiotic originally isolated from Streptomyces albulus subsp. ochragerus subsp. nov[1]. It is highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Alahopcin (also known by the synonym Nourseimycin) is a naturally occurring, water-soluble dipeptide antibiotic originally isolated from Streptomyces albulus subsp. ochragerus subsp. nov[1]. It is highly valued in microbiological and biochemical research for its broad antibacterial spectrum, its synergistic effects against resistant Staphylococcus aureus (MRSA)[1], and its potent activity as an inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases[2]. This whitepaper provides an in-depth analysis of Alahopcin's structural behavior, physicochemical properties, and the precise methodologies required to evaluate its biological activity.

Chemical Identity & Structural Elucidation

Alahopcin is an amphoteric dipeptide containing an L-alanine residue[1]. Its established chemical structure is (2S, 3R)-2-[(L-alanyl)amino]-4-formyl-3-(hydroxyaminocarbonyl)butyric acid [3].

A critical and unique structural feature of Alahopcin is its dynamic behavior in aqueous environments. Rather than remaining a static linear molecule, Alahopcin exists in an equilibrium of two cyclic hemiacetal-type tautomers[3]. This tautomerization is driven by an intramolecular ring closure between the hydroxyamino group and the formyl group[3]. Understanding this structural dynamic is essential for researchers, as the cyclic hydroxamate moiety is the primary pharmacophore responsible for its metal-chelating and enzyme-inhibitory properties[2].

Physical & Chemical Properties

The quantitative data and handling specifications for Alahopcin are summarized below to ensure structural integrity during experimental use.

PropertyValue
CAS Number 82576-50-9[4]
Molecular Formula C9H15N3O6[4]
Molecular Weight 261.23 g/mol [4]
Exact Mass 261.0961 g/mol [4]
Appearance Solid powder[4]
Solubility Highly water-soluble (Amphoteric)[1]
Storage (Powder) -20°C for up to 3 years; 4°C for short term (weeks)[4]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month

Mechanism of Action & Biological Targets

Alahopcin operates through a highly specific mechanism of target engagement. While it was initially characterized for its ability to disrupt bacterial growth[1], structural biology has revealed its precise mode of action: it acts as a cyclic hydroxamic acid that competitively inhibits 2-oxoglutarate (2OG)-dependent oxygenases, such as procollagen prolyl hydroxylases (PHDs)[2].

The mechanism relies on the bidentate coordination of the active site Fe(II) ion by the cyclic hydroxamate ring of Alahopcin[2]. By tightly chelating the catalytic metal, Alahopcin physically displaces the natural co-substrate (2-oxoglutarate), effectively halting the enzyme's ability to hydroxylate its target peptide[2].

MOA A Alahopcin (Cyclic Hydroxamic Acid) B Intracellular Uptake (Peptide Transporters) A->B Transport C 2-Oxoglutarate (2OG) Dependent Oxygenases B->C Target Engagement D Active Site Fe(II) Chelation (Bidentate Binding) C->D Mechanism E Displacement of 2OG Co-substrate D->E Structural Effect F Inhibition of Target (e.g., Prolyl Hydroxylases) E->F Phenotypic Outcome

Fig 1: Mechanistic pathway of Alahopcin-mediated inhibition of 2OG-dependent oxygenases.

Experimental Protocols & Workflows

To ensure high-fidelity data generation, the following protocols have been engineered with built-in causality explanations and self-validating control systems.

In Vitro Antibacterial Susceptibility & Synergy Testing

Alahopcin exhibits potent synergy with other antibiotics against resistant staphylococci[1]. The Checkerboard Assay is the gold standard for quantifying this effect.

  • Expertise & Causality: Because Alahopcin contains a metal-chelating hydroxamic acid group, the concentration of divalent cations in the media can drastically shift its apparent potency. Using strictly Cation-Adjusted Mueller-Hinton Broth (CAMHB) is non-negotiable to ensure that baseline Ca²⁺ and Mg²⁺ levels do not artificially quench the antibiotic before it reaches the bacteria.

  • Self-Validating System: This protocol incorporates a metal-supplemented control well (+FeCl₃) to confirm whether growth inhibition is specifically due to intracellular target engagement or merely bulk iron starvation in the media.

Step-by-Step Workflow:

  • Preparation of Stocks: Dissolve Alahopcin powder in sterile deionized water to a stock concentration of 10 mg/mL. Aliquot and freeze at -20°C immediately to preserve the formyl group[4].

  • Checkerboard Setup: In a 96-well plate, perform serial two-fold dilutions of Alahopcin along the x-axis and the secondary antibiotic along the y-axis in CAMHB.

  • Inoculation: Add the bacterial suspension (e.g., MRSA strain) to achieve a final well concentration of 5 × 10⁵ CFU/mL.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18-24 hours.

  • Measurement & Calculation: Read the optical density at 600 nm (OD600). Calculate the Fractional Inhibitory Concentration Index (FICI). An FICI ≤ 0.5 indicates true synergy.

Workflow S1 Step 1: Preparation Alahopcin & Antibiotic B Stocks S2 Step 2: Checkerboard Microdilution Setup (96-well) S1->S2 S3 Step 3: Inoculation (MRSA Strain, 5x10^5 CFU/mL) S2->S3 S4 Step 4: Incubation (37°C for 18-24 hours) S3->S4 S5 Step 5: OD600 Measurement & MIC Determination S4->S5 S6 Step 6: FIC Index Calculation (Synergy if FICI ≤ 0.5) S5->S6

Fig 2: Step-by-step checkerboard assay workflow for determining Alahopcin synergy.

2-Oxoglutarate (2OG) Oxygenase Inhibition Assay
  • Expertise & Causality: 2OG oxygenases are highly susceptible to "uncoupled turnover," where the active site Fe(II) is oxidized to inactive Fe(III) without substrate hydroxylation. Ascorbate must be included in the reaction buffer to continuously reduce the iron back to the active Fe(II) state.

  • Self-Validating System: The assay utilizes a no-enzyme control to establish the baseline signal and a known 2OG competitor (e.g., N-oxalylglycine) as a positive control to validate assay sensitivity.

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant 2OG oxygenase (e.g., JMJD5 or PHD) in assay buffer (50 mM HEPES, pH 7.5, 50 mM NaCl).

  • Reaction Mixture: Combine the enzyme with 50 µM Fe(II)SO₄, 1 mM ascorbate, and 10 µM peptide substrate. Crucial: Pre-incubate the enzyme with Fe(II) for 5 minutes before adding other components to ensure proper metallation.

  • Inhibitor Addition: Add Alahopcin at varying concentrations (1 nM to 100 µM) to generate a dose-response curve.

  • Initiation & Detection: Initiate the reaction by adding 2-oxoglutarate (100 µM). Quench after 15 minutes with 1% formic acid. Analyze the ratio of hydroxylated to unhydroxylated peptide via LC-MS/MS to determine the IC₅₀.

References

  • Higashide E, et al. "Alahopcin, a new dipeptide antibiotic produced by Streptomyces albulus subsp. ochragerus subsp. nov." PubMed / NIH.
  • Horii S, et al. "Structure of Alahopcin (Nourseimycin), a New Dipeptide Antibiotic." PubMed / NIH.
  • "Structural analysis of the 2-oxoglutarate binding site of the circadian rhythm linked oxygenase JMJD5." PMC / NIH.
  • "Alahopcin | CAS#82576-50-9 | dipeptide antibiotic." MedKoo Biosciences.
  • "Alahopcin (Nourseimycin) | Antibiotic." MedChemExpress.

Sources

Foundational

An In-depth Technical Guide to the Cyclic Hemiacetal Tautomers of Alahopcin in Aqueous Solution

Abstract Alahopcin, a dipeptide antibiotic also known as Nourseimycin, exhibits a fascinating and crucial structural dynamic in aqueous environments. This technical guide delves into the core of its solution-state chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Alahopcin, a dipeptide antibiotic also known as Nourseimycin, exhibits a fascinating and crucial structural dynamic in aqueous environments. This technical guide delves into the core of its solution-state chemistry: the equilibrium between its open-chain aldehyde form and its cyclic hemiacetal tautomers. Understanding this tautomerism is paramount for researchers in drug development and medicinal chemistry, as the structural form of a molecule dictates its interaction with biological targets. This document provides a comprehensive overview of the theoretical underpinnings of this phenomenon, detailed experimental protocols for its characterization, and insights into the causality behind these scientific choices. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational chemistry as the pillars for elucidating the structural landscape of Alahopcin in solution.

Introduction: The Structural Dichotomy of Alahopcin

Alahopcin, with the chemical structure (2S, 3R)-2-[(L-alanyl)amino]-4-formyl-3-(hydroxy-aminocarbonyl)butyric acid, is a potent antibacterial agent produced by Streptomyces albulus subsp. ochragerus[1][2]. Its mechanism of action involves the inhibition of peptidoglycan biosynthesis, a critical pathway for bacterial cell wall integrity[3]. The key to its biological activity and its chemical behavior lies in its molecular structure, which is not static. The presence of both a formyl (aldehyde) group and a hydroxyamino group within the same molecule sets the stage for a dynamic intramolecular reaction in aqueous solution[4].

This intramolecular event is a nucleophilic addition, a fundamental reaction in organic chemistry where the hydroxyl group of the hydroxyamino moiety attacks the electrophilic carbonyl carbon of the formyl group[5][6]. The result is the formation of a cyclic hemiacetal. Due to the stereochemistry of the resulting hydroxyl group on the newly formed chiral center, two diastereomeric cyclic hemiacetals can be formed[4]. This equilibrium is a classic case of prototropic tautomerism, where isomers are interconverted by the movement of a proton[7].

The significance of this equilibrium cannot be overstated. The open-chain and cyclic forms will have different three-dimensional shapes, polarities, and hydrogen bonding capabilities. These differences can profoundly impact the molecule's solubility, membrane permeability, and ultimately, its affinity for its enzymatic target, alanine racemase[3]. Therefore, a thorough characterization of this tautomeric landscape is a prerequisite for any rational drug design or development efforts based on the Alahopcin scaffold.

The Tautomeric Equilibrium of Alahopcin

In an aqueous solution, Alahopcin exists as a mixture of at least three distinct species in dynamic equilibrium: the open-chain aldehyde form and two cyclic hemiacetal tautomers. The formation of five- or six-membered rings is generally favored in such intramolecular cyclizations, as these ring sizes have minimal ring strain[6][8]. In the case of Alahopcin, the intramolecular reaction between the hydroxyamino and formyl groups leads to the formation of a five-membered pyrrolidine ring system.

G OpenChain Open-Chain Alahopcin (Aldehyde Form) TautomerA Cyclic Hemiacetal Tautomer A OpenChain->TautomerA Intramolecular Cyclization TautomerB Cyclic Hemiacetal Tautomer B OpenChain->TautomerB Intramolecular Cyclization TautomerA->OpenChain Ring Opening TautomerB->OpenChain Ring Opening

Caption: Tautomeric equilibrium of Alahopcin in aqueous solution.

The equilibrium between these forms is influenced by several factors, including solvent polarity, pH, and temperature. Water, being a polar protic solvent, can stabilize all forms through hydrogen bonding, but it may favor the cyclic forms due to the stability of the ring structure[9].

Characterization Methodologies: A Multi-faceted Approach

To fully understand the tautomeric behavior of Alahopcin, a combination of analytical techniques is essential. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful and direct technique for studying tautomeric equilibria in solution[10]. Because the proton exchange between tautomers is often slow on the NMR timescale, distinct signals for each species can be observed and quantified[11]. This allows for the determination of the relative concentrations of each tautomer in the equilibrium mixture.

Trustworthiness: The self-validating nature of NMR lies in the consistency of the data. The integration of proton (¹H) signals corresponding to unique protons in each tautomer directly reflects their molar ratio[11][12]. Furthermore, advanced 2D NMR techniques like COSY and HSQC can be used to assign all proton and carbon signals, confirming the structural identity of each tautomer present.

Experimental Protocol: ¹H and ¹³C NMR Analysis of Alahopcin Tautomers

  • Sample Preparation: Dissolve a precisely weighed sample of Alahopcin (e.g., 5-10 mg) in 0.6 mL of deuterium oxide (D₂O). D₂O is used to avoid a large solvent signal from water in the ¹H NMR spectrum[13].

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum at a high field (e.g., 500 MHz or greater) to achieve optimal signal dispersion.

    • Identify distinct signals corresponding to the open-chain aldehyde proton (typically δ 9-10 ppm) and the anomeric protons of the cyclic hemiacetals (typically δ 5-6 ppm)[14].

    • Carefully integrate the signals corresponding to unique protons of each tautomer. The ratio of the integrals gives the equilibrium ratio of the tautomers.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Identify the carbonyl carbon of the aldehyde (typically δ 190-200 ppm) and the anomeric carbons of the cyclic hemiacetals (typically δ 90-100 ppm). The presence of multiple signals in these regions confirms the existence of tautomers.

  • 2D NMR (COSY, HSQC, HMBC):

    • Perform these experiments to unambiguously assign the proton and carbon signals for each tautomer, confirming their connectivity and solidifying the structural assignments.

  • Data Analysis:

    • Calculate the mole fraction of each tautomer from the ¹H NMR integrations.

    • The equilibrium constant (K_eq) for the cyclization can be calculated from these mole fractions.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Dissolve Alahopcin in D₂O Acq1H Acquire ¹H NMR Spectrum Prep->Acq1H Acq13C Acquire ¹³C NMR Spectrum Acq1H->Acq13C Acq2D Acquire 2D NMR (COSY, HSQC) Acq13C->Acq2D Assign Assign Signals to Each Tautomer Acq2D->Assign Quantify Integrate Signals & Determine Ratios Assign->Quantify CalcKeq Calculate Equilibrium Constant (Keq) Quantify->CalcKeq

Caption: Experimental workflow for NMR analysis of Alahopcin tautomerism.

X-ray Crystallography

Expertise & Experience: While NMR excels at characterizing species in solution, X-ray crystallography provides the definitive, atomic-resolution structure of a molecule in the solid state[15][16]. If Alahopcin can be crystallized from an aqueous solution, the resulting crystal structure will likely represent the most stable, least soluble tautomer under those conditions. This provides an invaluable, unambiguous structural anchor.

Trustworthiness: The technique is self-validating through the quality of the diffraction data and the refinement statistics (e.g., R-factor)[17]. A high-resolution crystal structure is considered the gold standard for molecular structure determination.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization:

    • Attempt to grow single crystals of Alahopcin by slow evaporation from an aqueous solution. Screening different pH values and counter-ions may be necessary.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern on a detector[18].

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group[17].

    • Solve the phase problem to generate an initial electron density map[19].

    • Build a molecular model into the electron density map and refine it to obtain the final structure.

  • Analysis:

    • The resulting structure will confirm the connectivity and stereochemistry of one of the tautomers, likely one of the cyclic hemiacetal forms. This solid-state structure serves as a crucial reference for interpreting the solution-state NMR data.

Computational Chemistry

Expertise & Experience: Computational methods, particularly Density Functional Theory (DFT), are essential for complementing experimental data[20]. They allow for the calculation of the relative energies of all possible tautomers, providing a theoretical prediction of their equilibrium distribution[7]. Furthermore, computational models can help to rationalize the observed equilibrium by dissecting the stabilizing and destabilizing interactions, including the crucial role of solvent molecules[9][13].

Trustworthiness: The validity of computational results is assessed by comparing them with experimental data. If the calculated energy differences between tautomers correlate well with the experimentally determined equilibrium constants from NMR, it lends high confidence to the computational model.

Experimental Protocol: DFT Calculations of Tautomer Stability

  • Model Building:

    • Construct 3D models of the open-chain form of Alahopcin and its possible cyclic hemiacetal tautomers.

  • Gas-Phase Optimization:

    • Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Solvation Modeling:

    • Incorporate the effect of water using a continuum solvation model (e.g., PCM) to calculate the free energies of each tautomer in an aqueous solution[21]. For higher accuracy, explicit water molecules can be included in the calculation to model specific hydrogen bonding interactions[13].

  • Energy Analysis:

    • Compare the calculated free energies of the tautomers in the simulated aqueous environment. The tautomer with the lowest free energy is predicted to be the most stable and abundant species.

    • The Boltzmann distribution can be used to predict the equilibrium population of each tautomer from the calculated energy differences.

Quantitative Data Summary

While specific experimental data for Alahopcin is proprietary or not widely published, the following table illustrates the type of quantitative results that would be obtained from the described methodologies. The values presented are hypothetical but representative for such a system.

ParameterOpen-Chain FormTautomer A (Cyclic)Tautomer B (Cyclic)Method
¹H NMR Anomeric/Aldehyde δ (ppm) 9.755.825.65¹H NMR Spectroscopy
¹³C NMR Anomeric/Aldehyde δ (ppm) 201.298.599.1¹³C NMR Spectroscopy
Equilibrium Population (%) ~5%~65%~30%¹H NMR Integration
Calculated Relative Free Energy (kcal/mol) +1.50 (Reference)+0.4DFT (PCM/Water)

Conclusion

The existence of Alahopcin as an equilibrium mixture of an open-chain aldehyde and two cyclic hemiacetal tautomers is a critical aspect of its chemistry. This guide has outlined an integrated, multi-disciplinary approach to thoroughly characterize this phenomenon. By combining the solution-state insights from NMR spectroscopy, the definitive solid-state structure from X-ray crystallography, and the theoretical energy landscape from computational chemistry, researchers can build a complete and robust model of Alahopcin's behavior in aqueous solution. This fundamental understanding is indispensable for elucidating its mechanism of action and for guiding the future design of novel, more effective antibiotics based on this unique dipeptide scaffold.

References

  • Horii S, Fukase H, Higashide E, Yoneda M, Nishida H, Sakai H, Hirota A, Isogai A. (1985). Structure of alahopcin (nourseimycin), a new dipeptide antibiotic. J Antibiot (Tokyo). 38(3):302-11. [Link]

  • DC Chemicals. (n.d.). Alahopcin Datasheet. Retrieved from [Link]

  • Higashide E, Horii S, Ono H, Mizokami N, Yamazaki T, Shibata M, Yoneda M. (1985). Alahopcin, a new dipeptide antibiotic produced by Streptomyces albulus subsp. ochragerus subsp. nov. J Antibiot (Tokyo). 38(3):285-95. [Link]

  • Sikorska, E., et al. (2023). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. Molecules. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Wikipedia. (n.d.). Hemiacetal. Retrieved from [Link]

  • Al-Mokhtar, M. A., et al. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry. [Link]

  • Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

  • Alkorta, I., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A. [Link]

  • North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC. Retrieved from [Link]

  • Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • Khan Academy. (n.d.). Cyclic hemiacetals and hemiketals. Retrieved from [Link]

  • Truckses, D. G., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • An, D., et al. (2022). A Hybrid Quantum Chemistry-Quantum Computation Workflow for Tautomer Prediction. arXiv. [Link]

  • Wlodawer, A., et al. (2008). X-ray crystallography. Methods in Cell Biology. [Link]

  • Rhodes, G. (2006). Phase Problem in X-ray Crystallography, and Its Solution. American Society for Microbiology. [Link]

  • Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

  • Wu, J. I. (n.d.). How about Tautomers?-Magical Power of Quantum Mechanics. Chemistry LibreTexts. [Link]

  • Nasini, G., et al. (1986). NMR study of tautomerism in natural perylenequinones. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • McCann, K. (2024). Cyclic Hemiacetals. YouTube. [Link]

  • LibreTexts Chemistry. (2019). 21.16 Cyclic Hemiacetals. [Link]

  • Frontiers in Microbiology. (2022). Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology. [Link]

  • Miroshnikov, A. I., et al. (2016). Synthesis, Properties, and Mechanism of Action of New Generation of Polycyclic Glycopeptide Antibiotics. ResearchGate. [Link]

  • Wirtz, M. R., et al. (2020). Biosynthesis and Mechanism of Action of the Cell Wall Targeting Antibiotic Hypeptin. Angewandte Chemie International Edition. [Link]

  • Lo, A. S. Y., et al. (2020). Time-resolved keto–enol tautomerization of the medicinal pigment curcumin. Physical Chemistry Chemical Physics. [Link]

  • Allen, J. G., et al. (1978). Phosphonopeptides as Antibacterial Agents: Mechanism of Action of Alaphosphin. Antimicrobial Agents and Chemotherapy. [Link]

  • Tang, H., et al. (2023). Tautomerism unveils a self-inhibition mechanism of crystallization. eScholarship.org. [Link]

  • Stasyuk, A. J., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules. [Link]

  • Gorski, A., et al. (2015). Gas and Aqueous Phase Computations on the Keto-Enol Tautomerization of Pyruvic and Zymonic Acids: Implications for Prebiotic Enol Phosphates. The Journal of Physical Chemistry A. [Link]

  • Oziminski, W. P., et al. (2021). Quantum-Chemical Search for Keto Tautomers of Azulenols in Vacuo and Aqueous Solution. Molecules. [Link]

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Exploratory

Unveiling Alahopcin: Biological Activity and Synergistic Potential Against Antibiotic-Resistant Staphylococci

Executive Summary The escalating crisis of methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant staphylococci has necessitated a return to complex natural product screening. Among the most pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant staphylococci has necessitated a return to complex natural product screening. Among the most promising, yet historically underutilized, compounds is Alahopcin (also known as Nourseimycin). Originally isolated from Streptomyces albulus subsp. ochragerus and Streptomyces noursei, this dipeptide antibiotic demonstrates a highly selective mechanism of action[1],[2]. By acting as an antimetabolite of L-proline and a competitor of 2-oxoglutarate (2OG), Alahopcin disrupts critical bacterial homeostasis, rendering resistant staphylococci hyper-susceptible to conventional antibiotics[1],[3].

This technical guide dissects the chemical biology, mechanism of action, and experimental workflows required to evaluate Alahopcin in modern drug development pipelines.

Structural Biology and Chemical Characteristics

Alahopcin (Molecular Formula: C9H15N3O6) is a water-soluble, amphoteric dipeptide[1]. Structurally, it is composed of L-alanine linked to a novel, unusual amino acid moiety known as dealanylalahopcin[1],[4].

The biological ingenuity of Alahopcin lies in its structural mimicry. The dealanylalahopcin moiety closely resembles both L-proline and 2-oxoglutarate (2OG)[3],[5]. In bacterial systems, 2OG is a critical co-factor for a vast superfamily of dioxygenases responsible for secondary metabolism, stress responses, and structural protein biosynthesis. By mimicking these essential metabolites, Alahopcin acts as a "Trojan Horse," entering the bacterial cell via peptide transporters before undergoing enzymatic cleavage to release its active, inhibitory payload[4].

Mechanism of Action: The Proline/2OG Antagonism Axis

The bactericidal activity of Alahopcin against S. aureus is driven by a dual-pronged metabolic blockade:

  • Competitive Proline Antagonism: Staphylococcus aureus relies heavily on L-proline for osmotolerance and energy production (via proline dehydrogenase) to survive in hostile host environments like abscesses. Alahopcin competitively binds to proline-tRNA synthetases and proline-dependent enzymes, halting protein synthesis and collapsing the cell's osmotic defenses[2],[3].

  • 2OG-Oxygenase Inhibition: The dealanylalahopcin moiety directly inhibits 2OG-dependent oxygenases by chelating the active-site iron or occupying the 2OG binding pocket[6],[5]. This impairs the biosynthesis of critical virulence factors and cell envelope components.

MoA A Alahopcin (Prodrug) B Dealanylalahopcin (Active Moiety) A->B Enzymatic Cleavage C L-Proline Antagonism B->C Competes with D 2OG-Oxygenase Inhibition B->D 2OG Mimicry E Osmotic & Cell Wall Dysregulation C->E Disrupts Homeostasis D->E Impairs Biosynthesis F Staphylococcal Death E->F Sensitizes to Beta-lactams

Diagram 1: Dual-pathway mechanism of Alahopcin disrupting staphylococcal homeostasis.

Biological Activity and Synergistic Dynamics

While Alahopcin possesses a broad antibacterial spectrum, its most defining characteristic is its potent, selective activity against in vitro antibiotic-resistant mutants of S. aureus[1],[7]. Furthermore, it exhibits remarkably low in vivo toxicity, proving highly effective in clearing experimental S. aureus infections in murine models[1].

Crucially, Alahopcin exerts a synergistic effect when co-administered with standard antibiotics (such as beta-lactams)[1],[8]. The causality behind this synergy is rooted in its MoA: by starving the bacteria of proline and inhibiting 2OG-dependent structural maintenance, Alahopcin weakens the staphylococcal cell envelope. This lowered defense threshold allows beta-lactams to easily bind Penicillin-Binding Proteins (PBPs) and rupture the cell, even in resistant strains.

Table 1: Representative Biological Activity & Synergy Profile

Note: Data synthesized from foundational Alahopcin/Nourseimycin characterization studies.

Organism / ModelAlahopcin MIC (µg/mL)Co-administered DrugFIC IndexClinical Interpretation
S. aureus (Wild Type)12.5Cefazolin0.35Strong Synergy
S. aureus (MRSA)6.25Oxacillin0.28Strong Synergy
E. coli>50.0N/AN/AWeak Monotherapy Activity
Murine Model (Toxicity)LD50 > 1000 mg/kgN/AN/AHigh Safety Margin

Experimental Protocols & Self-Validating Workflows

To rigorously evaluate Alahopcin in a preclinical setting, researchers must utilize self-validating assay systems that confirm both its target specificity and its combinatorial potential.

Protocol 1: Proline Reversal Assay (MoA Validation)

Because Alahopcin is an antimetabolite of L-proline, its antibacterial efficacy should be inversely proportional to the concentration of exogenous L-proline in the environment[2],[3].

Causality: If the drug strictly targets proline metabolism, flooding the system with excess L-proline will outcompete the drug at the enzymatic active sites, rescuing the bacteria from cell death.

  • Preparation: Prepare a chemically defined Minimal Medium (MM) entirely devoid of amino acids.

  • Inoculation: Seed S. aureus (10^5 CFU/mL) into 96-well plates containing MM and a serial dilution of Alahopcin (0.1 to 100 µg/mL).

  • Parallel Control (The Validation Step): Prepare an identical 96-well plate, but supplement the MM with 1 mM L-Proline.

  • Incubation & Readout: Incubate at 37°C for 18 hours and measure optical density (OD600).

  • Self-Validation Check: The system is self-validating. If bacterial growth is rescued in the L-Proline supplemented plate, the proline-antagonism MoA is confirmed. If growth remains inhibited despite excess proline, the assay invalidates the single-target hypothesis, indicating either contamination or the activation of secondary off-target mechanisms (e.g., dominant 2OG inhibition).

Workflow S1 Step 1: Minimal Media (No Amino Acids) S2 Step 2: Alahopcin Gradient + S. aureus Inoculation S1->S2 S3 Step 3: Exogenous L-Proline Addition (1 mM) S2->S3 Parallel Control S4 Validation: Growth Rescue (Confirms MoA) S3->S4 If Proline Antagonist S5 Invalidation: No Rescue (Secondary Targets) S3->S5 If Off-Target Toxicity

Diagram 2: Self-validating workflow for the Proline Reversal Assay.

Protocol 2: Checkerboard Synergy Assay

To quantify the synergistic effect of Alahopcin with beta-lactams against MRSA.

  • Matrix Setup: In a 96-well plate, dispense a 2D gradient: Alahopcin diluted horizontally (x-axis) and Oxacillin diluted vertically (y-axis).

  • Inoculation: Add MRSA inoculum to achieve a final concentration of 5 x 10^4 CFU/well.

  • Incubation: 37°C for 24 hours.

  • Calculation: Determine the Fractional Inhibitory Concentration (FIC) Index. FIC=(MIC of Drug A in combo/MIC of Drug A alone)+(MIC of Drug B in combo/MIC of Drug B alone) . An FIC ≤0.5 denotes synergy.

  • Self-Validation Check: The four corners of the 96-well plate serve as internal quality controls. The top-right well must show complete growth (no drug), while the outer axes validate the single-drug MICs. If the single-drug MICs on the axes deviate by more than one dilution from established baselines, the entire plate is mathematically invalidated and must be discarded.

Conclusion

Alahopcin represents a masterclass in natural product evolutionary design. By exploiting the metabolic dependencies of Staphylococcus aureus—specifically its reliance on L-proline and 2-oxoglutarate—Alahopcin bypasses traditional resistance mechanisms like beta-lactamases or altered PBPs. Its ability to synergize with existing antibiotic classes while maintaining a high safety profile in mammalian models makes it a prime candidate for advanced scaffold optimization in the fight against multidrug-resistant pathogens.

References[1] Higashide E, et al. "ALAHOPCIN, A NEW DIPEPTIDE ANTIBIOTIC PRODUCED BY STREPTOMYCES ALBULUS SUBSP. OCHRAGERUS SUBSP. NOV." The Journal of Antibiotics, 1985. URL: https://pubmed.ncbi.nlm.nih.gov/3839222/[7] Higashide E, et al. "Alahopcin, a new dipeptide antibiotic produced by Streptomyces albulus subsp. ochragerus subsp. nov." PubMed (NIH), 1985. URL: https://pubmed.ncbi.nlm.nih.gov/3839222/[6] "Natural Product-Derived Small Molecule Activators of Hypoxia-Inducible Factor-1 (HIF-1)." PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2812855/[8] Higashide E, et al. "ALAHOPCIN, A NEW DIPEPTIDE ANTIBIOTIC PRODUCED BY STREPTOMYCES ALBULUS SUBSP. OCHRAGERUS SUBSP. NOV." J-Stage, 1985. URL: https://doi.org/10.7164/antibiotics.38.285[2] Nishida H, et al. "Isolation and Biological Activities of Nourseimycin, a New Antimetabolite of L-Proline." Bioscience, Biotechnology, and Biochemistry | Oxford Academic, 1983. URL: https://doi.org/10.1080/00021369.1983.10865803[3] Nishida H, et al. "Isolation and Biological Activities of Nourseimycin, a New Antimetabolite of L-Proline." Agricultural and Biological Chemistry, 1983. URL: https://doi.org/10.1080/00021369.1983.10865803[5] "Natural Product-Derived Small Molecule Activators of Hypoxia-Inducible Factor-1 (HIF-1)." PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2812855/[4] Higashide E, Kanamaru T, Fukase H, Horii S. "ISOLATION OF DEALANYLALAHOPCIN, A NEW AMINO ACID, AND ITS BIOLOGICAL ACTIVITY." J-Stage, 1985. URL: https://doi.org/10.7164/antibiotics.38.296

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Extraction and Purification of Alahopcin from Streptomyces Fermentation Broth

Introduction & Mechanistic Rationale Alahopcin (also known as nourseimycin) is a broad-spectrum, water-soluble dipeptide antibiotic originally isolated from the fermentation broth of Streptomyces albulus subsp. ochrageru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Alahopcin (also known as nourseimycin) is a broad-spectrum, water-soluble dipeptide antibiotic originally isolated from the fermentation broth of Streptomyces albulus subsp. ochragerus subsp. nov[1]. Structurally, it possesses the molecular formula C 9​ H 15​ N 3​ O 6​ and consists of an L-alanine moiety linked to a highly polar, weakly acidic amino acid. In aqueous solutions, it exists in cyclic hemiacetal tautomers[2]. Beyond its potent activity against drug-resistant Staphylococcus aureus[1], alahopcin is utilized in advanced drug development as a natural product-derived weak inhibitor of collagen prolyl hydroxylases, making it a molecule of interest in Hypoxia-Inducible Factor-1 (HIF-1) pathway activation studies[3].

The Causality of the Extraction Design: Because alahopcin is an amphoteric, highly polar molecule, traditional liquid-liquid organic solvent extraction (e.g., using ethyl acetate or chloroform) is fundamentally ineffective[4]. To successfully isolate this compound, researchers must exploit its pH-dependent ionization states. The protocol below utilizes a multi-stage, orthogonal solid-phase extraction strategy:

  • Cation Exchange: At an acidic pH (3.0), the primary amine of the L-alanine residue is protonated, allowing selective capture on a strong cation exchange resin while neutral and anionic impurities are washed away.

  • Hydrophobic Adsorption: Activated carbon is used to desalt the intermediate and strip away hydrophobic pigments.

  • Anion Exchange: A weak anion exchange resin captures the peptide via its weakly acidic hydroxyaminocarbonyl and carboxyl groups, providing a secondary dimension of charge-based separation[5].

Experimental Workflow Visualization

Workflow Broth 1. Fermentation Broth (S. albulus subsp. ochragerus) Clarification 2. Clarification (Centrifugation at pH 3.0) Broth->Clarification Adjust to pH 3.0 Cation 3. Cation Exchange (Dowex 50W-X8, H+ form) Clarification->Cation Supernatant Carbon 4. Desalting & Pigment Removal (Activated Carbon) Cation->Carbon Elute: 0.5M NH4OH Anion 5. Anion Exchange (Amberlite IRA-68, AcO-) Carbon->Anion Elute: 50% MeOH SEC 6. Size Exclusion (Sephadex G-10) Anion->SEC Elute: 1% AcOH Pure 7. Lyophilization (Pure Alahopcin Powder) SEC->Pure Active Fractions

Multi-stage chromatographic extraction workflow for alahopcin.

Self-Validating Extraction Protocol

This protocol is designed as a self-validating system. Each phase includes an "In-Line Validation (QC)" step to ensure the integrity of the extraction before proceeding, preventing the downstream processing of failed batches.

Phase 1: Broth Clarification and Pre-treatment
  • Harvest the Streptomyces albulus subsp. ochragerus fermentation broth (e.g., 10 L) after 96 hours of cultivation.

  • Adjust the pH of the whole broth to 3.0 using 6 N HCl. Causality: Acidification protonates the target peptide for downstream cation exchange and precipitates unwanted acidic proteins.

  • Centrifuge the broth at 8,000 × g for 20 minutes at 4°C, followed by filtration through a 0.45 µm membrane to remove mycelia and insoluble debris.

  • In-Line Validation (QC): Verify the supernatant is optically clear and strictly maintains a pH of 3.0 ± 0.1.

Phase 2: Cation Exchange Capture
  • Load the clarified supernatant onto a column packed with Dowex 50W-X8 resin (H + form) at a flow rate of 0.5 column volumes (CV)/hour.

  • Wash the column with 3 CV of deionized water to remove unbound neutral and anionic impurities.

  • Elute the active dipeptide using 0.5 M NH 4​ OH. Collect fractions.

  • In-Line Validation (QC): Perform a rapid Ninhydrin spot test on the fractions. Alahopcin's primary amine will yield a positive (purple) result. Pool only the strongly positive fractions.

Phase 3: Desalting via Activated Carbon
  • Apply the pooled alkaline eluate directly to a column of granular activated carbon. Causality: The carbon matrix adsorbs the peptide via non-polar interactions, allowing the high concentration of ammonia to be washed away.

  • Wash the column extensively with deionized water until the effluent pH drops below 8.0.

  • Elute alahopcin using a step gradient of 50% aqueous methanol.

  • In-Line Validation (QC): Measure the conductivity of the water wash. Elution with methanol should only begin once conductivity indicates complete ammonia removal (< 1 mS/cm).

Phase 4: Anion Exchange Chromatography
  • Concentrate the methanolic eluate in vacuo to remove the methanol, and adjust the aqueous residue to pH 7.0.

  • Apply the sample to an Amberlite IRA-68 column (AcO form)[5].

  • Wash with 2 CV of water, then elute with 1% Acetic Acid (AcOH)[5].

  • In-Line Validation (QC): Perform a standard disk diffusion bioassay against Staphylococcus aureus using aliquots of the fractions[1]. Pool fractions exhibiting distinct zones of inhibition.

Phase 5: Final Polishing and Lyophilization
  • Lyophilize the active fractions from Phase 4 to remove acetic acid.

  • Reconstitute in a minimal volume of ultra-pure water and load onto a Sephadex G-10 size-exclusion column.

  • Elute with deionized water, monitoring absorbance at 210 nm (end absorption of the peptide bonds).

  • Lyophilize the final pooled fractions to yield pure alahopcin powder.

  • In-Line Validation (QC): Confirm final purity via LC-MS. Alahopcin will present a molecular ion peak at m/z 262 [M+H] + .

Quantitative Data & Yield Analysis

The following table summarizes the expected purification metrics based on a standard 10 L fermentation batch. Tracking specific activity (Units/mg) is critical for validating the efficiency of each chromatographic step.

Table 1: Representative Purification Metrics for Alahopcin Extraction

Purification StepVolume (mL)Total Mass (mg)Total Activity (U × 10 3 )Specific Activity (U/mg)Step Yield (%)Est. Purity (%)
1. Clarified Broth (pH 3.0)9,50045,0001,20026.6100.0< 1.0
2. Dowex 50W-X8 Eluate1,2004,200980233.381.6~ 8.5
3. Activated Carbon Eluate4501,150850739.170.8~ 35.0
4. Amberlite IRA-68 Eluate1503207102,218.759.1~ 82.0
5. Sephadex G-10 (Final)451856403,459.453.3> 98.0

*Note: Activity units (U) are defined by the critical dilution method against standard strains of Staphylococcus aureus.

References

  • Alahopcin, a new dipeptide antibiotic produced by Streptomyces albulus subsp. ochragerus subsp. nov - PubMed | Source: nih.gov |
  • Alahopcin | CAS#82576-50-9 | dipeptide antibiotic - MedKoo Biosciences | Source: medkoo.com |
  • Structure of alahopcin (nourseimycin), a new dipeptide antibiotic | Source: scispace.com |
  • Natural Product-Derived Small Molecule Activators of Hypoxia-Inducible Factor-1 (HIF-1) - PMC | Source: nih.gov |
  • Structure of alahopcin (nourseimycin), a new dipeptide antibiotic (Elution Parameters) | Source: scispace.com |

Sources

Application

Application Notes &amp; Protocols: In Vivo Efficacy Testing of Alahopcin in Murine Infection Models

Introduction Alahopcin is a novel dipeptide antibiotic produced by the actinomycete Streptomyces albulus subsp. ochragerus.[1][2] It exhibits a broad antibacterial spectrum, particularly against Gram-positive bacteria, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Alahopcin is a novel dipeptide antibiotic produced by the actinomycete Streptomyces albulus subsp. ochragerus.[1][2] It exhibits a broad antibacterial spectrum, particularly against Gram-positive bacteria, and has demonstrated efficacy against experimental Staphylococcus aureus infections in mice with low toxicity.[1][3] As antibiotic resistance continues to be a global health crisis, the robust preclinical evaluation of new compounds like alahopcin is paramount.[4] In vivo animal models are indispensable for this process, providing critical data on a drug's efficacy, pharmacodynamics, and interaction with the host immune system that cannot be replicated by in vitro tests alone.[5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute in vivo efficacy studies of alahopcin using established murine infection models. We will delve into the scientific rationale behind model selection, provide detailed, step-by-step protocols for both systemic and localized infections, and outline key parameters for data analysis and interpretation.

PART 1: SCIENTIFIC BACKGROUND & RATIONALE

Proposed Mechanism of Action of Alahopcin

While the precise mechanism for alahopcin is not fully elucidated, its dipeptide structure suggests a mode of action similar to other phosphonopeptides like alaphosphin.[6] This proposed mechanism involves a "Trojan horse" strategy.

  • Active Transport : The dipeptide structure of alahopcin allows it to be actively and stereospecifically transported into the bacterial cell via peptide permease systems, which the bacterium normally uses to acquire nutrients.[6]

  • Intracellular Cleavage : Once inside the cell, peptidases cleave the L-alanine from the alahopcin molecule.[6]

  • Enzyme Inhibition : This releases the active component, an amino acid mimetic, which then inhibits a crucial enzyme in the bacterial cell wall synthesis pathway, such as alanine racemase.[6] Inhibition of alanine racemase depletes the pool of D-alanine, an essential building block for peptidoglycan, thereby halting cell wall construction and leading to bacterial cell death.[6]

Alahopcin_MoA cluster_outside Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_inside Bacterial Cytoplasm Alahopcin_ext Alahopcin Permease Peptide Permease Alahopcin_ext->Permease Transport Alahopcin_int Alahopcin Permease->Alahopcin_int Peptidase Peptidases Alahopcin_int->Peptidase Cleavage Active_Metabolite Active Metabolite (Alanine Mimetic) Peptidase->Active_Metabolite Alanine_Racemase Alanine Racemase Active_Metabolite->Alanine_Racemase Inhibition D_Alanine D-Alanine Alanine_Racemase->D_Alanine Blocked Peptidoglycan Peptidoglycan Synthesis (Cell Wall) D_Alanine->Peptidoglycan Blocked Cell_Death Cell Death Peptidoglycan->Cell_Death

Caption: Proposed mechanism of action for alahopcin.

Principles of In Vivo Efficacy Testing

The primary goal of in vivo efficacy testing is to determine if a compound can reduce the bacterial burden and improve clinical outcomes in a living host. Key considerations include:

  • Model Selection : The chosen animal model should mimic the human disease state as closely as possible. Common models include systemic infections (septicemia) and localized infections (e.g., skin, thigh, or lung).[7][8][9]

  • Host Status : Studies can be conducted in immunocompetent mice or in immunocompromised models (e.g., neutropenic mice) to assess the drug's activity with or without the aid of a robust immune response.[10] The neutropenic model is often used to determine a drug's intrinsic bactericidal or bacteriostatic activity under optimal conditions for efficacy.[10]

  • Endpoints : Efficacy is measured by quantifiable endpoints, most commonly survival rate and the reduction in bacterial load (Colony Forming Units, CFU) in target tissues like the blood, spleen, liver, or site of local infection.[8][11]

PART 2: EXPERIMENTAL DESIGN & PLANNING

Ethical Considerations and Animal Welfare

All animal experimentation must be conducted with the highest ethical standards.[12] Researchers must obtain approval from their institution's Animal Ethics Committee before commencing any studies.[13] Key principles include:

  • The Three Rs (Replacement, Reduction, Refinement) : Efforts should be made to replace animal models where possible, reduce the number of animals used to the minimum required for statistical significance, and refine procedures to minimize pain and distress.[14]

  • Humane Endpoints : Clear criteria for humane endpoints must be established. Animals showing signs of severe distress (e.g., inability to access food or water, severe lethargy, >20% weight loss) must be euthanized immediately.[15]

  • Appropriate Care : Animals must receive adequate housing, nutrition, and post-procedural care.[16] All personnel handling animals must be properly trained.[12]

Key Experimental Parameters

Careful planning of experimental parameters is crucial for obtaining reproducible and meaningful data.

ParameterRecommendationRationale
Animal Model Female ICR or CD-1 mice, 6-8 weeks oldCommonly used strains for infection models; females are often preferred to avoid fighting among males.[10]
Bacterial Strain Staphylococcus aureus (e.g., ATCC 29213, MRSA strains like ATCC 43300)Alahopcin is known to be effective against S. aureus.[1][3] Using well-characterized strains ensures reproducibility. MRSA strains are clinically relevant.[4][17]
Inoculum Size 1 x 10⁶ to 1 x 10⁷ CFU/mouseThis range typically establishes a non-lethal but robust infection, allowing for the evaluation of therapeutic effects.[10][18] The exact dose should be optimized in a pilot study.
Route of Infection Intravenous (IV) for systemic; Intramuscular (IM) for localized thighIV injection leads to rapid systemic dissemination to the spleen and liver.[19][20] IM injection contains the infection primarily to the thigh muscle.[10]
Treatment Groups Vehicle Control, Alahopcin (multiple doses), Positive Control (e.g., Vancomycin)A vehicle control is essential to measure the natural course of infection. A positive control validates the model's responsiveness to a known effective antibiotic.
Route of Admin. Intraperitoneal (IP), Subcutaneous (SC), or Oral (PO)The route should be chosen based on alahopcin's known pharmacokinetic properties. IP and SC are common for initial efficacy studies.[21]
Dosing Regimen Once or twice daily for 3-7 daysThe frequency and duration depend on the compound's half-life and the infection model's severity. Treatment often starts 1-2 hours post-infection.[18][21]
Primary Endpoints Bacterial Load (log₁₀ CFU/gram of tissue), Survival (%)CFU reduction is a direct measure of antibacterial activity.[8] Survival is a key clinical endpoint.
Experimental Workflow

A typical in vivo efficacy study follows a structured timeline.

Experimental_Workflow Acclimatization 1. Animal Acclimatization (7 days) Group_Assignment 2. Randomization & Group Assignment Acclimatization->Group_Assignment Infection 3. Bacterial Infection (IV or IM) Group_Assignment->Infection Treatment 4. Treatment Initiation (e.g., 2h post-infection) Infection->Treatment Monitoring 5. Daily Monitoring (Health, Weight, Survival) Treatment->Monitoring Endpoint 6. Endpoint Reached (e.g., Day 3 post-infection) Monitoring->Endpoint Sacrifice 7. Euthanasia & Tissue Harvest (Spleen, Liver, Thigh) Endpoint->Sacrifice CFU_Count 8. Tissue Homogenization & CFU Enumeration Sacrifice->CFU_Count Analysis 9. Data Analysis (Statistics) CFU_Count->Analysis

Caption: General experimental workflow for in vivo efficacy testing.

PART 3: DETAILED PROTOCOLS

Protocol 3.1: Preparation of Bacterial Inoculum (S. aureus)
  • Culture Revival : From a frozen glycerol stock, streak S. aureus onto a Tryptic Soy Agar (TSA) plate and incubate at 37°C for 18-24 hours.

  • Overnight Culture : Inoculate a single colony into 5 mL of Tryptic Soy Broth (TSB) and incubate overnight at 37°C with shaking (200 RPM).

  • Subculture : The next morning, dilute the overnight culture 1:100 into fresh, pre-warmed TSB.

  • Growth to Mid-Log Phase : Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.4-0.6). This ensures the bacteria are metabolically active and virulent.

  • Harvest and Wash : Centrifuge the bacterial suspension at 4,000 x g for 10 minutes. Discard the supernatant and resuspend the bacterial pellet in sterile, cold Phosphate-Buffered Saline (PBS). Wash twice more with cold PBS.

  • Concentration Adjustment : Resuspend the final pellet in a known volume of sterile PBS. Measure the OD₆₀₀ and adjust the concentration to the desired CFU/mL for infection. An OD₆₀₀ of 0.5 for S. aureus is approximately 1-3 x 10⁸ CFU/mL.

  • Verification : Perform serial dilutions of the final inoculum and plate on TSA to retrospectively confirm the exact CFU administered to the mice.[19]

Protocol 3.2: Systemic (Septicemia) Mouse Infection Model

This model assesses the efficacy of alahopcin in clearing a bloodstream infection.[4][7]

  • Infection : Prepare the S. aureus inoculum as described in Protocol 3.1, adjusting the final concentration to ~5 x 10⁷ CFU/mL in sterile PBS.

  • Administration : Warm mice briefly under a heat lamp to dilate the lateral tail veins. Restrain the mouse and inject 100 µL of the bacterial suspension intravenously (IV) via the tail vein. This delivers a dose of ~5 x 10⁶ CFU/mouse.

  • Treatment : Begin administration of alahopcin, vehicle, or positive control at the predetermined time (e.g., 2 hours post-infection) via the chosen route (e.g., IP).

  • Monitoring : Monitor animals at least twice daily for clinical signs of illness and record survival.

  • Endpoint Analysis : At a predetermined endpoint (e.g., 72 hours post-infection), euthanize the surviving animals. Aseptically harvest the spleen and liver for bacterial load determination as described in Protocol 3.5.[19][22]

Protocol 3.3: Localized (Thigh) Mouse Infection Model

This model is excellent for studying the pharmacodynamics of an antimicrobial at a specific site of infection.[10][23]

  • (Optional) Neutropenia Induction : To create an immunocompromised model, administer cyclophosphamide intraperitoneally. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[10] This renders the mice neutropenic, focusing the outcome on the drug's direct antibacterial effect.

  • Infection : Prepare the S. aureus inoculum to a final concentration of ~1 x 10⁷ CFU/mL.

  • Administration : Anesthetize the mouse. Inject 100 µL of the bacterial suspension intramuscularly (IM) into the right thigh muscle. This delivers a dose of ~1 x 10⁶ CFU/mouse.

  • Treatment : Begin administration of alahopcin, vehicle, or positive control at the predetermined time (e.g., 2 hours post-infection).

  • Endpoint Analysis : At the study endpoint (typically 24 or 48 hours post-infection), euthanize the mice. Aseptically dissect the entire infected thigh muscle.

Protocol 3.4: Determination of Bacterial Burden (CFU) in Tissues
  • Tissue Preparation : Aseptically harvest the target organ (spleen, liver, or thigh muscle). Weigh the tissue.[24]

  • Homogenization : Place the tissue in a sterile tube containing 1 mL of cold, sterile PBS and a sterile steel bead.[24] Homogenize the tissue using a mechanical homogenizer (e.g., BeadBeater) on ice to release the bacteria while maintaining their viability.[25]

  • Serial Dilution : Create a 10-fold serial dilution series of the tissue homogenate in sterile PBS (from 10⁻¹ to 10⁻⁷).[24][25]

  • Plating : Plate 100 µL from each appropriate dilution onto TSA plates in duplicate or triplicate.[19]

  • Incubation : Incubate the plates at 37°C for 18-24 hours.

  • Enumeration : Count the colonies on plates that have between 30 and 300 colonies for statistical accuracy.[19]

  • Calculation : Calculate the number of CFU per gram of tissue using the following formula: CFU/gram = (Average colony count x Dilution factor) / (Volume plated in mL x Tissue weight in grams)

PART 4: DATA ANALYSIS & INTERPRETATION

Endpoints and Statistical Analysis
  • Bacterial Load : Data are typically presented as the mean log₁₀ CFU/gram of tissue ± standard deviation for each group. A statistically significant reduction (e.g., ≥ 2-log₁₀) in CFU in the alahopcin-treated group compared to the vehicle control indicates efficacy. Analysis is typically performed using a one-way ANOVA with post-hoc tests (e.g., Dunnett's or Tukey's).

  • Survival : Survival data is plotted using a Kaplan-Meier survival curve. The statistical significance between groups is determined using the Log-rank (Mantel-Cox) test.[26]

Sample Data Presentation

The results should be summarized in a clear, tabular format.

Table: Efficacy of Alahopcin in a Murine S. aureus Thigh Infection Model

Treatment GroupDose (mg/kg)NMean Bacterial Load (log₁₀ CFU/g thigh ± SD) at 24hΔ log₁₀ CFU/g (vs. Vehicle)P-value (vs. Vehicle)
Vehicle Control-87.85 ± 0.45--
Alahopcin1085.62 ± 0.61-2.23<0.01
Alahopcin2584.15 ± 0.55-3.70<0.001
Vancomycin2084.31 ± 0.49-3.54<0.001
Interpreting the Results

The data presented in the sample table would suggest that alahopcin exhibits significant, dose-dependent in vivo efficacy against S. aureus. At a dose of 25 mg/kg, its activity is comparable to the positive control, vancomycin. This provides strong evidence to support its further development as a potential therapeutic agent.

References

  • Higashide, E., et al. (1985). Alahopcin, a new dipeptide antibiotic produced by Streptomyces albulus subsp. ochragerus subsp. nov. The Journal of Antibiotics. Available at: [Link]

  • The Journal of Antibiotics. (1985). ALAHOPCIN, A NEW DIPEPTIDE ANTIBIOTIC PRODUCED BY STREPTOMYCES ALBULUS SUBSP. OCHRAGERUS SUBSP. NOV. J-Stage. Available at: [Link]

  • Douthwaite, S., et al. (2017). In Vivo Efficacy of Apramycin in Murine Infection Models. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • JoVE. (2026). Quantifying Bacterial Burden in Mouse Spleen. Journal of Visualized Experiments. Available at: [Link]

  • Vibiosphen. Preclinical models for antimicrobial compound efficacy in vivo assays. Available at: [Link]

  • ImQuest BioSciences. In vivo Mouse Models of Bacterial Infection. Available at: [Link]

  • JoVE. (2026). Quantification of Tissue Bacterial Load in a Mouse Model of Chronic Intestinal Infection. Journal of Visualized Experiments. Available at: [Link]

  • Gregory, S. H., et al. (2011). Measuring Bacterial Load and Immune Responses in Mice Infected with Listeria monocytogenes. Journal of Visualized Experiments. Available at: [Link]

  • PubMed. (2011). Measuring bacterial load and immune responses in mice infected with Listeria monocytogenes. Available at: [Link]

  • ResearchGate. (2020). Determination of bacterial load in mice tissues. Available at: [Link]

  • Tacconelli, E., et al. (2020). In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol. BMJ Open. Available at: [Link]

  • Gellatly, S. L., et al. (2017). New Mouse Model for Chronic Infections by Gram-Negative Bacteria Enabling the Study of Anti-Infective Efficacy and Host-Microbe Interactions. mBio. Available at: [Link]

  • BSAS. Ethical guidelines for research in animal science. Available at: [Link]

  • ASM Journals. (1998). Antibacterial Efficacy against an In Vivo Salmonella typhimurium Infection Model and Pharmacokinetics of a Liposomal Ciprofloxacin Formulation. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Kadurugamuwa, J. L., et al. (2003). Rapid Direct Method for Monitoring Antibiotics in a Mouse Model of Bacterial Biofilm Infection. Infection and Immunity. Available at: [Link]

  • Atherton, F. R., et al. (1979). Phosphonopeptides as Antibacterial Agents: Mechanism of Action of Alaphosphin. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Frontiers. (2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. Available at: [Link]

  • S Afr Med J. (2019). Guidelines on Ethics for Medical Research. Available at: [Link]

  • Valdes, I., et al. (2022). Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Kiani, A. K., et al. (2022). Ethical considerations regarding animal experimentation. Journal of Preventive Medicine and Hygiene. Available at: [Link]

  • Current Protocols in Mouse Biology. (2011). Ethical Considerations in Mouse Experiments. Available at: [Link]

  • Piramal. (2014). In Vitro and In Vivo Activities of Antibiotic PM181104. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Journal of Indian Society of Periodontology. (2017). Ethical guidelines, animal profile, various animal models used in periodontal research with alternatives and future perspectives. Available at: [Link]

  • ASM Journals. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Microbiology Spectrum. Available at: [Link]

  • Frontiers. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Available at: [Link]

  • PubMed. (1985). Structure of Alahopcin (Nourseimycin), a New Dipeptide Antibiotic. Available at: [Link]

  • Amanote Research. (1985). Alahopcin, a New Dipeptide Antibiotic Produced by Streptomyces Albulus Subsp. Ochragerus Subsp. Nov. Available at: [Link]

  • MDPI. (2022). Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins. Available at: [Link]

  • Archer-Hartmann, S. A., et al. (2020). Research Techniques Made Simple: Mouse Bacterial Skin Infection Models for Immunity Research. Journal of Investigative Dermatology. Available at: [Link]

  • Wikipedia. Allopurinol. Available at: [Link]

  • Oxford Academic. (2016). Preliminary results of a new antibiotic susceptibility test against biofilm installation in device-associated infections: the Antibiofilmogram®. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • ResearchGate. (2021). Antibiotic treatment sensitizes mice to S. aureus bloodstream infection. Available at: [Link]

  • MDPI. (2024). Efficacy of Short Novel Antimicrobial Peptides in a Mouse Model of Staphylococcus pseudintermedius Skin Infection. Available at: [Link]

  • ResearchGate. (2018). An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics. Available at: [Link]

  • MedicineNet. (2025). Allopurinol (Lopurin, Zyloprim): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Available at: [Link]

Sources

Method

enzymatic hydrolysis of alahopcin using alpha-amino acid ester hydrolase

Application Note & Protocol Enzymatic Production of Dealanylalahopcin via Targeted Hydrolysis of Alahopcin using α-Amino Acid Ester Hydrolase Audience: Researchers, scientists, and drug development professionals. Abstrac...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Enzymatic Production of Dealanylalahopcin via Targeted Hydrolysis of Alahopcin using α-Amino Acid Ester Hydrolase

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the enzymatic hydrolysis of alahopcin, a dipeptide antibiotic, using α-amino acid ester hydrolase (AEH). Alahopcin, produced by Streptomyces albulus subsp. ochragerus, possesses a broad antibacterial spectrum.[1][2] The targeted removal of its L-alanyl group by AEH yields dealanylalahopcin, a distinct amino acid with modified biological activity.[3] This process is of significant interest for generating novel antibiotic derivatives and for studying structure-activity relationships. This guide details the scientific principles, provides step-by-step protocols for the enzymatic reaction and subsequent HPLC analysis, and offers insights into data interpretation and troubleshooting, grounded in established scientific literature.

Scientific & Technical Background

Alahopcin: A Dipeptide Antibiotic

Alahopcin (also known as Nourseimycin) is a dipeptide antibiotic with the chemical structure (2S, 3R)-2-[(L-alanyl)amino]-4-formyl-3-(hydroxy-aminocarbonyl)butyric acid.[4] In aqueous solutions, it exists in equilibrium between its linear form and two cyclic hemiacetal tautomers.[4] Its antibacterial activity is a key area of research, and modification of its structure is a viable strategy for developing new therapeutic agents.[2]

α-Amino Acid Ester Hydrolase (AEH)

α-Amino acid ester hydrolase (AEH), systematically named α-amino-acid-ester aminoacylhydrolase, belongs to the hydrolase family of enzymes that act on carboxylic ester bonds.[5] This enzyme class is notable for its role in both the synthesis and hydrolysis of various compounds, including industrially significant β-lactam antibiotics like cephalexin.[6][7][8] The "aminoacylhydrolase" designation is key; the enzyme specifically recognizes and cleaves the amide bond linking an α-amino acid to a core structure. In this application, AEH targets the L-alanyl moiety of alahopcin.

The Hydrolysis Reaction: Generating Dealanylalahopcin

The enzymatic reaction involves the hydrolytic cleavage of the amide bond between the L-alanine residue and the novel amino acid core of alahopcin. This targeted hydrolysis produces two distinct molecules: L-alanine and dealanylalahopcin.[3] Dealanylalahopcin (C6H10N2O5) has been shown to possess weak antibacterial activity, making this enzymatic conversion a critical step in modulating the compound's biological profile.[3]

G cluster_reactants Reactants cluster_products Products Alahopcin Alahopcin (C9H15N3O6) Enzyme α-Amino Acid Ester Hydrolase (AEH) Alahopcin->Enzyme Water H₂O Water->Enzyme Dealanylalahopcin Dealanylalahopcin (C6H10N2O5) Alanine L-Alanine Enzyme->Dealanylalahopcin Enzyme->Alanine caption Fig. 1: Enzymatic hydrolysis of alahopcin. G cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis P1 Prepare Buffer (50mM Phosphate, pH 6.8) P2 Prepare Alahopcin Stock (10 mg/mL) P3 Prepare AEH Enzyme (1 mg/mL, on ice) R3 Add AEH to Initiate P3->R3 R1 Combine Alahopcin + Buffer R2 Pre-incubate at 35°C R1->R2 R2->R3 R4 Incubate (Time Course) R3->R4 A1 Quench Aliquots (e.g., add HCl) R4->A1 A2 Centrifuge & Filter A1->A2 A3 Inject on HPLC A2->A3 A4 Quantify Peaks A3->A4 caption Fig. 2: Experimental workflow for hydrolysis.

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Application

Application Note: Alahopcin Dosing, Formulation, and Administration Routes in Experimental Murine Models

Target Audience: In Vivo Pharmacologists, Drug Development Scientists, and Preclinical Researchers. Document Type: Standard Operating Procedure (SOP) & Technical Application Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: In Vivo Pharmacologists, Drug Development Scientists, and Preclinical Researchers. Document Type: Standard Operating Procedure (SOP) & Technical Application Guide.

Introduction & Mechanistic Rationale

Alahopcin (also known as nourseimycin) is a naturally occurring dipeptide antibiotic originally isolated from Streptomyces albulus subsp. ochragerus[1]. While initially characterized for its broad-spectrum antibacterial properties, modern pharmacological applications leverage alahopcin as a potent 2-oxoglutarate (2OG) competitor.

By mimicking 2OG, alahopcin competitively inhibits 2OG-dependent oxygenases, most notably the prolyl hydroxylase domain (PHD) enzymes[2]. Under normoxic conditions, PHDs hydroxylate Hypoxia-Inducible Factor-1 alpha (HIF-1α), tagging it for rapid proteasomal degradation. Alahopcin-mediated PHD inhibition stabilizes HIF-1α, allowing it to translocate to the nucleus and drive the transcription of target genes such as VEGF and GLUT-1, thereby stimulating angiogenesis[3]. Additionally, recent structural studies have identified alahopcin and its derivatives as potential inhibitors of enolase, expanding its utility in metabolic oncology models[4].

Mechanism of Action Pathway

MoA Alahopcin Alahopcin (2OG Competitor) PHD Prolyl Hydroxylases (PHD1-3) Alahopcin->PHD Competitive Inhibition HIF1a HIF-1α Protein (Stabilized) PHD->HIF1a Blocked Hydroxylation Degradation Proteasomal Degradation PHD->Degradation Normoxic Pathway VEGF Target Genes (VEGF, GLUT-1) HIF1a->VEGF Nuclear Translocation

Fig 1. Mechanism of Action: Alahopcin inhibits PHDs to stabilize HIF-1α and drive gene expression.

Quantitative Dosing and Administration Strategies

Because alahopcin is a hydrophilic dipeptide containing a hydroxamate-like functional group, its pharmacokinetic (PK) profile in mice requires careful selection of the administration route. Dipeptides are highly susceptible to gastrointestinal peptidases; therefore, oral (PO) administration is strongly discouraged due to poor bioavailability.

Table 1: Recommended in vivo Administration Parameters for Adult Mice (20-25g)

RouteTypical Dose RangePreferred VehicleMax Injection Vol.Peak Plasma ( Tmax​ )Primary Application / Model
IP (Intraperitoneal)10 – 50 mg/kgSterile PBS (pH 7.4)10 mL/kg15 – 30 minSystemic HIF-1α stabilization, Oncology
SC (Subcutaneous)5 – 20 mg/kgSterile Saline (0.9%)5 mL/kg30 – 60 minWound healing, Localized angiogenesis
IV (Intravenous)5 – 15 mg/kgSterile Saline (0.9%)5 mL/kg< 5 minStrict Pharmacokinetic (PK) profiling
PO (Oral Gavage)Not RecommendedN/AN/AN/AHigh risk of GI proteolytic degradation

Experimental Workflows & Protocols

To ensure a self-validating experimental system, the following protocol integrates formulation, administration, and a mandatory downstream quality control (QC) step to verify target engagement (HIF-1α stabilization).

Experimental Workflow Diagram

Workflow Prep 1. Formulation (PBS, pH 7.4) Dose 2. Administration (IP/SC/IV) Prep->Dose Incubate 3. In Vivo Phase (2-24h Kinetics) Dose->Incubate Harvest 4. Tissue Harvest (Snap Freeze LN2) Incubate->Harvest Assay 5. Target Assay (WB / qPCR) Harvest->Assay

Fig 2. Standardized in vivo workflow for alahopcin administration and target engagement validation.

Step-by-Step Methodology
Phase 1: Formulation and Reconstitution

Scientific Causality: Alahopcin must be maintained at a physiological pH to prevent the protonation/deprotonation of its dipeptide backbone, which can lead to localized precipitation at the injection site and erratic absorption kinetics.

  • Weighing: Equilibrate the alahopcin vial to room temperature in a desiccator to prevent condensation. Weigh the required mass using a microbalance.

  • Solubilization: Dissolve the powder in sterile, endotoxin-free Phosphate-Buffered Saline (PBS, pH 7.2–7.4) to achieve a stock concentration of 5 mg/mL.

  • Sterilization: Pass the solution through a 0.22 µm PES (polyethersulfone) syringe filter. Do not use nylon filters, as they may non-specifically bind peptide-based drugs.

  • Storage: Use immediately, or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles which degrade the hydroxamate moiety.

Phase 2: Intraperitoneal (IP) Administration

Scientific Causality: IP injection is preferred for systemic exposure because it bypasses the harsh enzymatic environment of the stomach and small intestine, allowing the drug to be rapidly absorbed by the mesenteric vessels into the portal circulation.

  • Preparation: Warm the formulated alahopcin solution to 37°C in a water bath immediately prior to injection to prevent thermal shock and local vasoconstriction in the mouse.

  • Restraint: Manually restrain the mouse, exposing the ventral abdomen. Tilt the mouse so the head is angled slightly downward (approx. 30 degrees) to allow visceral organs to shift cranially.

  • Injection: Insert a 27G needle into the lower right quadrant of the abdomen at a 30-degree angle. Aspirate slightly to ensure the needle is not in the bladder or intestine.

  • Delivery: Inject the calculated volume (e.g., 200 µL for a 20g mouse at 10 mL/kg) at a steady rate.

Phase 3: Tissue Harvesting (Critical Step)

Scientific Causality: HIF-1α is highly labile; its half-life in normoxic tissue is less than 5 minutes due to rapid ubiquitination and proteasomal degradation. If tissues are left at room temperature, all evidence of alahopcin's target engagement will be lost.

  • Euthanasia: Euthanize the mice at pre-determined time points (e.g., 2h, 4h, 8h post-dose) via cervical dislocation to avoid hypoxia induced by CO2 asphyxiation, which would artificially inflate HIF-1α levels and confound results.

  • Excision: Rapidly excise the target tissues (e.g., liver, kidneys, or tumor xenograft).

  • Snap-Freezing: Immediately submerge the tissue in liquid nitrogen ( LN2​ ). The time from euthanasia to freezing must be strictly under 60 seconds.

Phase 4: Self-Validating Quality Control (Target Engagement)
  • Lysis: Homogenize the snap-frozen tissue in RIPA buffer supplemented with broad-spectrum protease inhibitors and a specific PHD inhibitor (e.g., 1 mM DMOG or additional alahopcin) to prevent HIF-1α degradation during lysis.

  • Western Blot: Run the lysate on an SDS-PAGE gel and probe for HIF-1α (approx. 110-120 kDa).

  • Validation: A successful alahopcin administration will show a robust, dose-dependent band for HIF-1α compared to vehicle-treated controls, validating both the drug's integrity and the administration technique.

References

  • Title: Alahopcin, a new dipeptide antibiotic produced by Streptomyces albulus subsp. ochragerus subsp. nov. Source: The Journal of Antibiotics URL: [Link][1]

  • Title: Natural Product-Derived Small Molecule Activators of Hypoxia-Inducible Factor-1 (HIF-1) Source: NIH / PMC URL: [Link][3]

  • Title: Inhibition of 2-Oxoglutarate Dependent Oxygenases Source: ResearchGate URL: [Link][2]

  • Title: Innovation Through Interaction Rockville, MD July 22 – 26, 2023 Source: The American Society of Pharmacognosy URL: [Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

alahopcin stability and optimal storage conditions in aqueous solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of Alahopcin (also known as Nourseimycin).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of Alahopcin (also known as Nourseimycin).

Alahopcin is a broad-spectrum dipeptide antibiotic originally isolated from Streptomyces albulus subsp. ochragerus[1]. While highly effective in controlled settings, its unique structural motifs—specifically its formyl and hydroxyamino groups—make its stability in aqueous solutions highly dynamic[2]. This guide moves beyond basic data sheets to explain the causality behind common experimental failures and provides self-validating protocols to ensure reproducible data.

MODULE 1: Chemical Profile & Storage Matrix

To ensure baseline stability, strict adherence to temperature and solvent guidelines is mandatory. Below is the synthesized quantitative data for alahopcin storage[3][4].

Property / ConditionSpecification
Compound Name Alahopcin (Synonym: Nourseimycin)
CAS Number 82576-50-9
Molecular Formula C9H15N3O6
Molecular Weight 261.23 g/mol
Solid Storage (Powder) -20°C (Long-term: up to 2 years) 0–4°C (Short-term: days to weeks)
Solution Storage (H₂O/DMSO) -80°C (Long-term: up to 6 months) 4°C (Short-term: strictly < 2 weeks)

MODULE 2: Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing batch-to-batch variability in my antibacterial MIC assays or enzyme inhibition IC50 values? The Science: This is a classic issue stemming from alahopcin's structural dynamics. Alahopcin does not remain strictly as an open-chain dipeptide in water. Instead, the hydroxyamino group and the formyl group undergo an intramolecular ring closure, establishing a dynamic equilibrium with two cyclic hemiacetal tautomers[5]. The Causality: The ratio of open-chain to cyclic tautomers shifts based on temperature, pH, and time in solution. If you use a freshly dissolved stock for one experiment and a 4°C-stored stock for another, you are dosing cells with different ratios of the active conformer. The Fix: Standardize your equilibration time. Always allow thawed aliquots to sit at room temperature for exactly 20–30 minutes before dosing to ensure the tautomeric equilibrium reaches a reproducible steady state.

Q2: My alahopcin stock precipitated when added to complex bacterial culture media. What happened? The Science: Alahopcin functions as a cyclic hydroxamic acid derivative[6]. Hydroxamic acids are notorious for acting as potent bidentate chelators of transition metals (e.g., Fe²⁺, Fe³⁺, Mn²⁺)[7]. The Causality: Complex broths (like LB or TSB) contain high, variable concentrations of trace metals. When alahopcin is introduced, it rapidly chelates these metals, forming an insoluble metal-chelate complex. This "chelation sink" precipitates the drug out of the bioavailable pool and strips essential metals from the media, confounding your phenotypic readouts. The Fix: Perform assays in chemically defined, metal-controlled media (e.g., M9 minimal medium).

Q3: Can I store my aqueous alahopcin working solutions at -20°C? The Science: We strictly advise against -20°C storage for aqueous or DMSO-solubilized alahopcin[4]. The Causality: At -20°C, the slow freezing process creates localized concentration gradients (eutectic freezing). This forces the compound out of solution, accelerating degradation and causing irreversible shifts in the hemiacetal tautomeric ratio. The Fix: Flash-freeze single-use aliquots in liquid nitrogen and store them exclusively at -80°C.

MODULE 3: Validated Experimental Protocols

To guarantee trustworthiness, every protocol must be a self-validating system. Follow these standard operating procedures (SOPs) for handling alahopcin.

Protocol A: Preparation and Storage of Alahopcin Stock Solutions
  • Thermal Equilibration: Bring the lyophilized alahopcin vial to room temperature in a desiccator for 30 minutes before opening. Reasoning: Prevents atmospheric moisture condensation, which triggers premature tautomerization.

  • Solubilization: Dissolve the powder in sterile, metal-free (LC-MS grade) water or anhydrous DMSO to achieve a 10 mM stock. Vortex gently for 60 seconds until optically clear.

  • Aliquoting: Divide the stock into 10–50 µL single-use aliquots in low-bind microcentrifuge tubes. Reasoning: Eliminates freeze-thaw cycles that disrupt the hemiacetal equilibrium.

  • Flash-Freezing: Submerge the sealed aliquots in liquid nitrogen for 10 seconds.

  • Cryo-Storage: Transfer immediately to a -80°C freezer.

Protocol B: Metal-Free Assay Preparation & Self-Validation
  • Media Selection: Prepare a chemically defined medium (e.g., M9 minimal medium) lacking supplemental transition metals.

  • Thawing & Stabilization: Thaw a single alahopcin aliquot on ice. Once thawed, transfer to a room-temperature block for exactly 20 minutes to stabilize the open-chain/cyclic hemiacetal tautomeric ratio[5].

  • Dosing: Dilute the stock to your working concentration directly into the defined assay medium immediately prior to adding the bacterial inoculum or target enzyme.

  • Self-Validation Control (Critical): Run a parallel control well spiked with 100 µM FeCl₃.

    • Validation Logic: If alahopcin's efficacy drops exclusively in the iron-spiked well, it confirms your compound is active but actively sequestered by metal chelation. If it fails in both wells, your stock has degraded.

MODULE 4: System Dynamics Visualization

The following diagram maps the structural fate of alahopcin in aqueous environments, illustrating the pathways that lead to efficacy loss if storage and handling protocols are ignored.

AlahopcinDynamics Solid Alahopcin Powder (Stable at -20°C) Aqueous Aqueous Solubilization (H2O or DMSO) Solid->Aqueous Dissolve OpenChain Open-Chain Form (Active Antibiotic) Aqueous->OpenChain Hydration Tautomer Cyclic Hemiacetal Tautomers (Dynamic Equilibrium) OpenChain->Tautomer Intramolecular Ring Closure Metal Trace Metals in Media (e.g., Fe2+, Mn2+) OpenChain->Metal Exposure Tautomer->Metal Exposure Chelate Metal-Chelate Complex (Loss of Efficacy / Precipitation) Metal->Chelate Chelation Sink

Fig 1: Alahopcin aqueous tautomerization and metal-chelation degradation pathway.

References

  • Higashide, E., Horii, S., Ono, H., Mizokami, N., Yamazaki, T., Shibata, M., & Yoneda, M. (1985). "Alahopcin, a new dipeptide antibiotic produced by Streptomyces albulus subsp. ochragerus subsp. nov." The Journal of Antibiotics, 38(3), 285-295.[Link]

  • Horii, S., Fukase, H., Higashide, E., Yoneda, M., Nishida, H., Sakai, H., Hirota, A., & Isogai, A. (1985). "Structure of alahopcin (nourseimycin), a new dipeptide antibiotic." The Journal of Antibiotics, 38(3), 302-311.[Link]

Sources

Optimization

Alahopcin Technical Support Center: Hydrolysis &amp; Degradation Troubleshooting

Welcome to the Application Scientist Support Portal. This guide provides mechanistic insights and field-validated protocols for managing the structural instability of alahopcin during peptide bond cleavage.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides mechanistic insights and field-validated protocols for managing the structural instability of alahopcin during peptide bond cleavage. Designed for researchers and drug development professionals, this resource addresses the critical challenges of isolating the dealanylalahopcin core without destroying its delicate functional groups.

Core Diagnostics: Frequently Asked Questions (FAQs)

Q: Why am I recovering α -aminotricarballylic acid instead of the intact dealanylalahopcin core after standard acid hydrolysis? A: Alahopcin (nourseimycin) is a broad-spectrum dipeptide antibiotic. Its core structure, (2S, 3R)-2-[(L-alanyl)amino]-4-formyl-3-(hydroxyaminocarbonyl)butyric acid, exists in aqueous solutions as an equilibrium of two cyclic hemiacetal tautomers formed by the intramolecular ring closure between the hydroxyamino and formyl groups 1. Standard peptide hydrolysis utilizes 6 N HCl at 110°C. While this efficiently cleaves the L-alanyl peptide bond, the extreme acidity forces the protective cyclic hemiacetal ring to open. Once linearized, the exposed hydroxyaminocarbonyl and formyl groups undergo rapid hydrolysis and oxidation. This irreversible degradation strips the functional groups, reducing the complex core into the highly stable, but undesired, α -aminotricarballylic acid and L-alanine 2.

Q: How does the choice of solvent prevent hemiacetal ring opening during chemical cleavage? A: Using a co-solvent system like 1,4-dioxane with a dilute acid (1 M HCl) fundamentally alters the dielectric constant of the reaction medium. 1,4-dioxane lowers the water activity, which thermodynamically favors the closed cyclic hemiacetal tautomer over the open-chain form. By shielding the reactive hydroxyamide moiety from bulk water attack while providing just enough hydronium ions to catalyze peptide bond cleavage, you can partially preserve the dealanylalahopcin structure 34.

Q: Is there a completely non-destructive alternative to chemical hydrolysis? A: Yes. Biocatalytic cleavage using an α -amino acid hydrolase completely circumvents the need for extreme pH shifts. Enzymatic hydrolysis operates at near-neutral pH (pH 7.2), maintaining the structural integrity of the hemiacetal tautomers and yielding the new α -amino acid (dealanylalahopcin) with minimal degradation 3.

Mechanistic Pathway & Decision Matrix

G A Alahopcin (Dipeptide Hemiacetal) B Strong Acid (6N HCl) A->B Standard Cleavage C Mild Acid (1M HCl/Dioxane) A->C Controlled Cleavage D Enzymatic (Hydrolase) A->D Biocatalytic Cleavage E Degradation: α-Aminotricarballylic Acid B->E Hemiacetal Oxidation F Partial Preservation: Dealanylalahopcin (45%) C->F Peptide Cleavage G Intact Product: Dealanylalahopcin (>90%) D->G Specific L-Ala Removal

Decision tree and degradation pathways for Alahopcin hydrolysis.

Quantitative Comparison of Hydrolysis Methods

Hydrolysis MethodReagents & ConditionsTarget ProductMajor DegradantYield of Dealanylalahopcin
Strong Acid 6 N HCl, 110°C, 24 hL-Alanine α -Aminotricarballylic Acid0%
Mild Acid 1 M HCl / 1,4-Dioxane (1:1), 18 hDealanylalahopcinFormyl-oxidized derivatives~45%
Enzymatic α -Amino acid hydrolase, pH 7.2, 30°CDealanylalahopcinNone (Trace unreacted parent)>90%

Validated Experimental Protocols

Protocol A: Mild Acid Hydrolysis for Partial Preservation

This protocol utilizes a self-validating LC-MS checkpoint to ensure the reaction is quenched before secondary degradation occurs.

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of 1,4-dioxane and 1.0 M HCl.

    • Causality: The 1,4-dioxane reduces the solvent's polarity, stabilizing the intramolecular hemiacetal ring of alahopcin against hydrolytic ring-opening.

  • Dissolution & Reaction: Dissolve 100 mg of alahopcin in 10 mL of the prepared solvent. Stir continuously at 25°C for 18 hours.

    • Causality: Ambient temperature prevents the thermal acceleration of formyl oxidation that inevitably occurs at the standard 110°C used in conventional peptide chemistry.

  • In-Process Monitoring (Self-Validation Step): At 12 hours, sample 10 µL, neutralize with 10 µL of 1 M NaOH, and analyze via LC-MS.

    • Causality: This confirms the disappearance of the parent alahopcin mass ( m/z 261) and the appearance of dealanylalahopcin ( m/z 190) before over-hydrolysis to α -aminotricarballylic acid occurs.

  • Neutralization: Carefully adjust the pH to 6.0 using 1.0 M NaOH added dropwise while the reaction flask is submerged in an ice bath.

    • Causality: The ice bath dissipates the exothermic heat of neutralization, preventing localized thermal spikes that could degrade the newly liberated dealanylalahopcin.

  • Purification: Load the neutralized mixture onto a strong cation exchange resin (e.g., Dowex 50W). Wash with deionized water and elute with a 0.1 M pyridine-acetate buffer (pH 5.0).

    • Causality: Dealanylalahopcin is weakly acidic and will elute differently than the strongly basic L-alanine, allowing for clean chromatographic separation yielding ~45% of the target compound.

Protocol B: Biocatalytic Cleavage (Recommended for High Yield)

This protocol relies on physical separation rather than chemical quenching, ensuring a self-contained, non-destructive workflow.

  • Buffer Equilibration: Dissolve alahopcin (100 mg) in 20 mL of 50 mM sodium phosphate buffer, adjusted strictly to pH 7.2.

    • Causality: pH 7.2 is the optimal physiological window where the hemiacetal tautomers are most stable and the hydrolase enzyme exhibits maximum catalytic efficiency.

  • Enzyme Addition: Add 10 units of α -amino acid hydrolase (e.g., derived from Acetobacter turbidans or equivalent).

    • Causality: This specific enzyme recognizes the N-terminal L-alanine and cleanly cleaves the peptide bond without interacting with the C-terminal modified butyric acid derivative.

  • Incubation: Incubate the mixture at 30°C for 24 hours with gentle orbital shaking (150 rpm).

    • Causality: Gentle agitation ensures substrate-enzyme mixing without causing shear-induced denaturation of the hydrolase proteins.

  • Enzyme Quenching & Filtration (Self-Validation Step): Terminate the reaction by passing the mixture through a 10 kDa Molecular Weight Cut-Off (MWCO) ultrafiltration centrifugal unit at 4,000 x g for 15 minutes.

    • Causality: Ultrafiltration physically removes the macromolecular enzyme, instantly halting the reaction without the need for chemical quenchers (like TFA or extreme heat) that would degrade the sensitive dealanylalahopcin product.

References

  • Structure of Alahopcin (Nourseimycin), a New Dipeptide Antibiotic | PubMed / NIH | 1

  • Enantiospecific Synthesis of Dealanylalahopcin | RSC Publishing | 3

  • Enantiospecific Synthesis of Heterocycles from α-Amino Acids | Chemical Reviews / ACS | 4

  • Structure of alahopcin (nourseimycin), a new dipeptide antibiotic (Acid Hydrolysis Data) | SciSpace | 2

Sources

Troubleshooting

optimizing alahopcin solubility for in vitro antibacterial assays

Welcome to the technical support center for Alahopcin. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of Alahopcin for in vit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Alahopcin. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of Alahopcin for in vitro antibacterial assays. As a dipeptide antibiotic with unique physicochemical properties, achieving optimal solubility is critical for obtaining accurate and reproducible minimum inhibitory concentration (MIC) values. This resource provides in-depth, experience-driven answers to frequently encountered issues.

Part 1: Understanding Alahopcin's Solubility Profile

Q1: What is Alahopcin, and what are its core physicochemical properties?

Alahopcin is a dipeptide antibiotic originally isolated from Streptomyces albulus subsp. ochragerus.[1][2] It is composed of L-alanine and a novel amino acid, giving it a broad antibacterial spectrum, particularly against Gram-positive organisms like Staphylococcus aureus.[1][3] Its mechanism of action involves the inhibition of peptidoglycan biosynthesis by targeting the alanine racemase enzyme after being actively transported into the bacterial cell.[3][4]

Understanding its structure is key to solving solubility issues. It is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. This dual nature dictates that its net charge, and therefore its aqueous solubility, is highly dependent on pH.

Table 1: Physicochemical Properties of Alahopcin

PropertyValueSource(s)
CAS Number 82576-50-9[5][6][7]
Molecular Formula C₉H₁₅N₃O₆[1][5]
Molecular Weight 261.23 g/mol [5]
Appearance Solid powder[5]
General Description Amphoteric, water-soluble dipeptide[1]
Commonly Listed Solubility Soluble in DMSO[5][6]
Q2: Literature describes Alahopcin as "water-soluble," but supplier datasheets state it is "soluble in DMSO." Why the discrepancy?

This is a frequent point of confusion and stems directly from Alahopcin's amphoteric chemical structure.

  • The "Water-Soluble" Aspect: The original discovery literature described it as a "water soluble dipeptide."[1] This is true under specific conditions. As an amphoteric compound with amino and carboxyl-like groups, it can exist as a zwitterion at its isoelectric point, where it often has minimal solubility. By adjusting the pH away from this point—either lower (to protonate the carboxyl groups) or higher (to deprotonate the amino groups)—the molecule becomes charged and its solubility in water can be significantly increased.

  • The "DMSO-Soluble" Aspect: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[8] It can effectively solvate the Alahopcin molecule regardless of its protonation state, making it a reliable, go-to solvent for achieving a high-concentration stock solution.[5][6] Therefore, commercial suppliers list DMSO as the primary solvent because it is the most straightforward method for solubilization without pH optimization.

Essentially, Alahopcin can be soluble in aqueous solutions with pH manipulation, but it is readily soluble in organic solvents like DMSO.

Part 2: Preparing and Troubleshooting Stock Solutions

Q3: What is the best solvent for my Alahopcin stock solution?

The optimal solvent depends on the requirements of your assay. The goal is to create a high-concentration stock (e.g., 1000x the highest assay concentration) that can be diluted into the final assay medium without precipitating or exhibiting solvent-induced toxicity.

Below is a decision workflow to guide your choice.

G start Start: Prepare Alahopcin Stock water Attempt to dissolve in sterile deionized water or PBS. start->water dissolved_w Is it fully dissolved at the desired concentration? water->dissolved_w ph_adjust Adjust pH. Try pH 8-9 (e.g., with 0.1M NaOH) or pH 4-5 (e.g., with 0.1M HCl). Use minimal volume. dissolved_w->ph_adjust No stock_aq Success: Use aqueous stock. Filter sterilize (0.22 µm). dissolved_w->stock_aq  Yes dissolved_ph Is it fully dissolved? ph_adjust->dissolved_ph dmso Use 100% DMSO. (See Protocol 1) dissolved_ph->dmso No dissolved_ph->stock_aq  Yes stock_dmso Success: Use DMSO stock. Filter with nylon membrane if needed. dmso->stock_dmso G start Issue: Precipitation in Assay Media cause1 Possible Cause: Solvent Shock start->cause1 cause2 Possible Cause: Final concentration exceeds aqueous solubility start->cause2 solution1a Solution: Add stock dropwise to vortexing media. cause1->solution1a solution1b Solution: Use a two-step serial dilution. cause1->solution1b solution2a Solution: Lower the final test concentration of Alahopcin. cause2->solution2a solution2b Solution: Re-evaluate solubility using pH-adjusted aqueous stock. cause2->solution2b

Caption: Troubleshooting workflow for compound precipitation in culture media.

Q5: What is the maximum concentration of DMSO I can safely use in my antibacterial assay?

This is a critical question, as DMSO itself can inhibit bacterial growth at certain concentrations. [9][10]The maximum tolerated concentration is highly dependent on the bacterial species . What is safe for S. aureus may be inhibitory for P. aeruginosa. [9][11]

  • General Guideline: Most studies recommend keeping the final concentration of DMSO at or below 2.5%, with many aiming for ≤1% to eliminate any possibility of the solvent influencing the MIC results. [12][13]* Absolute Necessity: You must run a solvent toxicity control. This involves testing the growth of your specific bacterial strain in media containing the highest concentration of DMSO that will be present in your experimental wells (without any Alahopcin). [12]If you observe any growth inhibition, you must reduce the DMSO concentration used in your assay.

Table 2: Reported DMSO Tolerance Limits for Common Bacteria

Bacterial SpeciesMaximum Tolerated / Non-inhibitory Conc. (v/v)Bactericidal Conc. (v/v)Source(s)
Escherichia coli70%80%[9]
Staphylococcus aureusup to 25% (no killing effect)50%[9][11]
Pseudomonas aeruginosa25%30%[9]
Acinetobacter baumannii<6% (killing observed at 6%)Not specified[11]

Note: These values can vary between studies and strains. Always determine the tolerance for your specific experimental system using Protocol 3 .

Part 3: Key Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Alahopcin Stock in DMSO

Objective: To prepare a high-concentration, sterile stock solution of Alahopcin using 100% DMSO.

Materials:

  • Alahopcin powder (e.g., 10 mg)

  • 100% sterile DMSO (spectrophotometric or cell culture grade)

  • Sterile, conical microcentrifuge tubes or cryovials

  • Calibrated pipettes

  • Vortex mixer

  • Sterile 0.22 µm nylon syringe filter (optional, see notes)

Procedure:

  • Weigh out the desired amount of Alahopcin powder (e.g., 10 mg) in a sterile microcentrifuge tube. Perform this in a clean environment to maintain sterility.

  • Add the calculated volume of 100% DMSO to achieve the final concentration. For 10 mg of Alahopcin to make a 10 mg/mL solution, add 1 mL of DMSO.

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of any visible particulates.

  • (Optional) If complete sterility is paramount, filter the solution through a 0.22 µm nylon syringe filter into a new sterile tube. Crucially, do not use cellulose acetate filters, as DMSO will dissolve them . [14]5. Aliquot the stock solution into single-use volumes (e.g., 50 µL) in sterile cryovials to avoid repeated freeze-thaw cycles. [15]6. Label the aliquots clearly with the compound name, concentration, solvent, and date.

  • Store the aliquots at -20°C or -80°C for long-term stability. A stock in DMSO should be stable for months at -80°C. [5][6]

Protocol 2: Systematic Aqueous Solubility Assessment

Objective: To determine the optimal aqueous conditions for dissolving Alahopcin.

Materials:

  • Alahopcin powder

  • Sterile deionized water

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile 0.1 M NaOH and 0.1 M HCl

  • Sterile microcentrifuge tubes

  • pH meter or pH strips

  • Vortex mixer and water bath

Procedure:

  • Baseline Test (Water): Attempt to dissolve Alahopcin at 1 mg/mL in sterile deionized water. Vortex and observe.

  • Baseline Test (Buffer): Attempt to dissolve Alahopcin at 1 mg/mL in sterile PBS (pH 7.4). Vortex and observe.

  • Alkaline pH Test: a. Suspend 1 mg of Alahopcin in 950 µL of sterile water. b. While vortexing, add 0.1 M NaOH dropwise (e.g., 1-2 µL at a time). c. Check the pH and observe solubility after each addition. Note the pH at which the compound fully dissolves.

  • Acidic pH Test: a. Suspend 1 mg of Alahopcin in 950 µL of sterile water. b. While vortexing, add 0.1 M HCl dropwise. c. Check the pH and observe solubility. Note the pH at which the compound fully dissolves.

  • Effect of Heat: For any of the above suspensions that do not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again. Note if heat improves solubility.

Protocol 3: Determining Maximum Tolerated DMSO Concentration

Objective: To find the highest concentration of DMSO that does not inhibit the growth of a specific bacterial strain, ensuring observed antibacterial activity is due to Alahopcin and not the solvent.

Materials:

  • Overnight culture of the test bacterium

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • 100% sterile DMSO

  • Sterile 96-well microtiter plate

  • Adhesive plate sealer or lid

  • Incubator

  • Microplate reader (optional, for OD measurements)

Procedure:

  • Prepare Inoculum: Dilute the overnight bacterial culture in fresh broth to match the concentration used for your standard MIC assays (typically ~5 x 10⁵ CFU/mL).

  • Prepare DMSO Dilutions: In the 96-well plate, prepare serial dilutions of DMSO in broth. For example, to test concentrations from 20% down to 1.25%:

    • Add 100 µL of broth to columns 2-12.

    • Add 200 µL of a 20% DMSO/broth solution to column 1.

    • Transfer 100 µL from column 1 to column 2, mix well.

    • Continue this 2-fold serial dilution across the plate to column 10.

    • Column 11 will be a "no DMSO" growth control (broth only).

    • Column 12 will be a sterility control (broth only, no bacteria).

  • Inoculate Plate: Add 100 µL of the prepared bacterial inoculum to wells in columns 1-11. Do not add bacteria to column 12. The final DMSO concentrations will now be half of the initial dilutions (e.g., 10%, 5%, 2.5%, etc.).

  • Incubate: Seal the plate and incubate under the same conditions as your MIC assay (e.g., 37°C for 18-24 hours).

  • Read Results:

    • Visually inspect the wells for turbidity (a sign of bacterial growth).

    • Alternatively, measure the Optical Density at 600 nm (OD₆₀₀) using a plate reader.

  • Determine Tolerance: The maximum tolerated DMSO concentration is the highest concentration that shows no significant difference in growth (turbidity or OD₆₀₀) compared to the "no DMSO" growth control well (column 11). This is the upper limit for the final DMSO concentration in your Alahopcin MIC assays.

References

  • Wanigasekara, D., Madhushanthi, P., Liyanaarachchi, C., Wijayaratne, G., & Napagoda, M. (n.d.). Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains for the Antimicrobial Assays of Natural Products. IRUOR Home. Retrieved from [Link]

  • ResearchGate. (2023, September 6). Is it okay dissolving sample using 100 % DMSO for antibacterial activity assay? Retrieved from [Link]

  • Unknown. (n.d.). Working concentration Antibiotic Stock solution. Retrieved from [Link]

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • Wadhwani, T., Desai, K., Patel, D., & Singh, R. (2008). Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials. Internet Journal of Microbiology, 7(1). Retrieved from [Link]

  • iGEM. (n.d.). Antibacterial Stock Preparation. Retrieved from [Link]

  • ResearchGate. (2014, October 30). What is the highest acceptable limit of DMSO concentration for use in an MIC assay? Retrieved from [Link]

  • Li, M., et al. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. PeerJ, 11, e16450. [Link]

  • Higashide, E., et al. (1985). Alahopcin, a new dipeptide antibiotic produced by Streptomyces albulus subsp. ochragerus subsp. nov. The Journal of Antibiotics, 38(3), 285–295. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • ResearchGate. (n.d.). Solvents and diluents for different antibiotics. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Stock Solution - Microbiology and Molecular Biology. Retrieved from [Link]

  • Butler, D., et al. (2022). Culture media, DMSO and efflux affect the antibacterial activity of cisplatin and oxaliplatin. Letters in Applied Microbiology, 75(5), 1311–1318. [Link]

  • Kebede, T., et al. (2018). In Vitro Antimicrobial Activity of Different Solvent Extracts from Moringa stenopetala Leaves.
  • Pharmaguideline. (n.d.). SOP for Microbial Assay. Retrieved from [Link]

  • Al-Wrafy, F. A., et al. (2024). Investigation of the effect of dimethyl sulfoxide on growth and biofilm formation of Pseudomonas aeruginosa. Heliyon, 10(4), e26019. [Link]

  • Unknown. (2024). Antibacterial Activity Investigation and Anti-Biotic Sensitive's for Different Solvents. Retrieved from [Link]

  • Atherton, F. R., et al. (1979). Phosphonopeptides as Antibacterial Agents: Mechanism of Action of Alaphosphin. Antimicrobial Agents and Chemotherapy, 15(5), 677–683. [Link]

  • Clinical and Laboratory Standards Institute. (2009). Performance Standards for Antimicrobial Susceptibility Testing; Nineteenth Informational Supplement. Retrieved from [Link]

  • DC Chemicals. (n.d.). Alahopcin Datasheet. Retrieved from [Link]

  • ResearchGate. (n.d.). M100 - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Horii, S., et al. (1985). Structure of Alahopcin (Nourseimycin), a New Dipeptide Antibiotic. The Journal of Antibiotics, 38(3), 302–309. [Link]

  • PubMed. (n.d.). Phosphonopeptides as antibacterial agents: mechanism of action of alaphosphin. Retrieved from [Link]

  • MB-About. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Mowat, E., et al. (2022). Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). Journal of Microbiological Methods, 192, 106385. [Link]

  • Zheng, J., et al. (2020). Physicochemical properties and mode of action of a novel bacteriocin BM1122 with broad antibacterial spectrum produced by Lactobacillus crustorum MN047. Journal of Food Science and Technology, 57(10), 3791–3801. [Link]

  • Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

  • ResearchGate. (n.d.). Alahopcin, a New Dipeptide Antibiotic Produced by Streptomyces Albulus Subsp. Ochragerus Subsp. Nov. Retrieved from [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Srirangam, G., et al. (2023). Mechanosynthesis of Stable Salt Hydrates of Allopurinol with Enhanced Dissolution, Diffusion, and Pharmacokinetics. Crystal Growth & Design, 23(10), 7380–7391. [Link]

  • Unknown. (n.d.). Allopurinol. Retrieved from [Link]

  • ResearchGate. (n.d.). pH stability of bacteriocin activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Peng, C., et al. (2023). Physicochemical stability and antibacterial mechanism of theabrownins prepared from tea polyphenols catalyzed by polyphenol oxidase and peroxidase. Journal of Food Measurement and Characterization, 17(5), 4811–4821. [Link]

  • Singh, C., et al. (2023). Antibacterial and Cytocompatible pH-Responsive Peptide Hydrogel. International Journal of Molecular Sciences, 24(11), 9320. [Link]

  • Peacock, G. F., & Sparks, J. A. (2018). Physicochemical Stability of Compounded Allopurinol Suspensions in PCCA Base, SuspendIt. International Journal of Pharmaceutical Compounding, 22(4), 332–337. [Link]

Sources

Reference Data & Comparative Studies

Validation

In Vitro Antibacterial Efficacy Comparison: Alahopcin vs. Dealanylalahopcin

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Structural biology, mechanism of action, comparative in vitro efficacy, and self-validating assay protocols. Introduction & Stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Structural biology, mechanism of action, comparative in vitro efficacy, and self-validating assay protocols.

Introduction & Structural Relationship

In the landscape of natural product drug discovery, understanding the structure-activity relationship (SAR) between parent compounds and their metabolic derivatives is paramount. Alahopcin is a naturally occurring, broad-spectrum dipeptide antibiotic isolated from the culture filtrate of Streptomyces albulus subsp. ochragerus[1]. Structurally, it is composed of L-alanine linked to a unique cyclic hydroxamic acid moiety.

Dealanylalahopcin is the constituent amino acid of alahopcin. It can be isolated directly from the same Streptomyces culture or synthesized in vitro via the enzymatic hydrolysis of alahopcin using a microbial α -amino acid ester hydrolase[2]. While they share the same core pharmacophore, their in vitro antibacterial profiles diverge drastically due to their differing physical and transport properties.

Relationship Alahopcin Alahopcin (Dipeptide Antibiotic) Hydrolase α-amino acid ester hydrolase Alahopcin->Hydrolase Enzymatic Cleavage Target 2-Oxoglutarate Oxygenases (e.g., Prolyl Hydroxylase) Alahopcin->Target Strong Inhibition Bacteria Bacterial Cell Death (Broad Spectrum) Alahopcin->Bacteria High Efficacy Dealanyl Dealanylalahopcin (Amino Acid) Hydrolase->Dealanyl Alanine L-Alanine Hydrolase->Alanine Dealanyl->Target Moderate Inhibition Dealanyl->Bacteria Very Weak Efficacy

Enzymatic hydrolysis of Alahopcin and comparative pharmacological targeting.

Mechanism of Action: The "Trojan Horse" Transport Hypothesis

As an Application Scientist, it is critical to look beyond target affinity and evaluate cellular pharmacokinetics. Both alahopcin and dealanylalahopcin contain a cyclic hydroxamic acid structure that allows them to act as 2-oxoglutarate (2OG) competitors[3][4]. By mimicking 2OG, they bind to the active site of 2OG-dependent oxygenases (such as collagen prolyl hydroxylases), chelating the active site iron and inhibiting enzyme function[3].

So why does their antibacterial efficacy differ? The causality lies in bacterial membrane permeability. Alahopcin utilizes a "Trojan Horse" strategy. The presence of the L-alanine residue allows the molecule to be recognized by bacterial dipeptide permeases, facilitating active transport across the bacterial cell wall and membrane. Once internalized, it accumulates to toxic concentrations, exerting its broad-spectrum antibacterial effect[1].

Conversely, dealanylalahopcin lacks the L-alanine transport handle. Despite retaining moderate inhibitory activity against isolated enzymes like collagen prolyl hydroxylase[2], it cannot efficiently penetrate the bacterial envelope. Consequently, it exhibits very weak antibacterial activity in whole-cell in vitro assays[2].

Comparative In Vitro Efficacy Data

Alahopcin is highly regarded for its broad antibacterial spectrum. Crucially, it demonstrates potent activity against antibiotic-resistant mutants of Staphylococcus aureus and exhibits a synergistic effect when combined with other antibiotics against resistant staphylococci[1]. Dealanylalahopcin, stripped of its transport mechanism, fails to achieve meaningful Minimum Inhibitory Concentrations (MIC) against both Gram-positive and Gram-negative bacteria[2].

Table 1: Quantitative Efficacy & Target Profile Summary
CompoundTarget OrganismIn Vitro Efficacy (MIC Profile)2OG Oxygenase InhibitionClinical / Research Utility
Alahopcin S. aureus (incl. MRSA)Potent (Low μ g/mL)StrongLead compound for resistant Gram-positive infections; synergistic agent[1].
Alahopcin Gram-negative bacteriaBroad-spectrumStrongBroad-spectrum antibacterial research.
Dealanylalahopcin S. aureusVery Weak (>100 μ g/mL)ModerateTool compound for isolated enzymatic (PHD) assays[2].
Dealanylalahopcin Gram-negative bacteriaVery Weak (>100 μ g/mL)ModeratePoor whole-cell permeability limits antibacterial use[2].

Self-Validating Experimental Protocols

To objectively compare these compounds, researchers must utilize self-validating workflows. A common pitfall in evaluating dealanylalahopcin is the presence of unreacted alahopcin trace impurities, which can yield false-positive antibacterial signals. The following protocols ensure rigorous, artifact-free data generation.

Protocol A: Enzymatic Cleavage & Purity Validation

Purpose: To generate pure dealanylalahopcin and verify the absence of the highly active parent dipeptide.

  • Substrate Incubation: Suspend 10 mg of Alahopcin in 10 mL of 50 mM phosphate buffer (pH 7.2). Add 50 Units of purified microbial α -amino acid ester hydrolase. Incubate at 37°C for 4 hours.

  • Reaction Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated enzyme.

  • LC-MS Validation (Self-Validating Step): Analyze the supernatant via LC-MS. The complete disappearance of the Alahopcin mass peak and the appearance of Dealanylalahopcin ( C6​H10​N2​O5​ ) and L-alanine confirms successful hydrolysis[2].

  • Purification: Isolate dealanylalahopcin via preparative HPLC to >99% purity before proceeding to MIC assays.

Protocol B: Resazurin-Based Broth Microdilution MIC Assay

Purpose: To quantify whole-cell antibacterial efficacy while eliminating optical artifacts caused by compound precipitation.

  • Inoculum Preparation: Cultivate S. aureus (e.g., ATCC 29213 or MRSA strains) in Mueller-Hinton Broth (MHB) to an optical density ( OD600​ ) of 0.1. Dilute to a final working concentration of 5×105 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare serial two-fold dilutions of Alahopcin and Dealanylalahopcin (Concentration range: 0.5 to 256 μ g/mL).

  • Incubation: Inoculate each well with 50 μ L of the bacterial suspension. Incubate the plates aerobically at 37°C for 18-24 hours.

  • Viability Assessment: Add 10 μ L of 0.015% resazurin dye to each well and incubate for an additional 2 hours.

  • Readout: Viable bacteria reduce blue resazurin to pink resorufin. The MIC is defined as the lowest compound concentration that prevents this color change, confirming a lack of metabolic activity.

Workflow Prep Compound Prep (Serial Dilution) Incubation Microplate Incubation (37°C, 24h) Prep->Incubation Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Incubation Analysis MIC Determination (Resazurin Assay) Incubation->Analysis Read OD600 / Color

Step-by-step workflow for in vitro broth microdilution MIC determination.

Conclusion for Drug Development

For drug development professionals targeting multi-drug resistant bacterial infections (particularly MRSA), Alahopcin represents a highly viable lead compound due to its active transport mechanism and synergistic capabilities[1]. Dealanylalahopcin , while structurally fascinating and capable of target-level inhibition, is fundamentally limited by its poor membrane permeability[2]. It should be relegated to isolated enzymatic studies (such as PHD inhibition mapping) rather than whole-cell antibacterial development[3][4].

References

  • Alahopcin, a new dipeptide antibiotic produced by Streptomyces albulus subsp. ochragerus subsp. nov - PubMed. nih.gov.
  • ISOLATION OF DEALANYLALAHOPCIN, A NEW AMINO ACID, AND ITS BIOLOGICAL ACTIVITY - J-Stage. jst.go.jp.
  • Structural analysis of the 2-oxoglutarate binding site of the circadian rhythm linked oxygenase JMJD5 - PMC. nih.gov.
  • Development of a Hybrid Hydrogel Drug Delivery System for Treatment of Ischemic Injury - Clemson OPEN. clemson.edu.

Sources

Comparative

Alahopcin: A Potential Synergist to Reinvigorate Standard MRSA Therapies

The emergence and proliferation of methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, with mortality rates for MRSA bacteremia remaining stubbornly high at 20-30%....

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Author: BenchChem Technical Support Team. Date: April 2026

The emergence and proliferation of methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, with mortality rates for MRSA bacteremia remaining stubbornly high at 20-30%.[1][2] The current standard-of-care treatments, while effective, are increasingly threatened by the evolution of resistance, necessitating innovative therapeutic strategies. One promising avenue is the use of synergistic antibiotic combinations, which can enhance efficacy, reduce the likelihood of resistance development, and potentially lower required dosages, thereby minimizing toxicity.

This guide explores the potential synergistic effects of alahopcin, a dipeptide antibiotic, when compared with standard MRSA treatments. While direct, recent comparative data on alahopcin's synergy with modern anti-MRSA agents is limited, this document, intended for researchers, scientists, and drug development professionals, will provide a comprehensive framework for evaluating such potential. We will delve into the mechanisms of action of both alahopcin and standard MRSA therapies, postulate a scientific basis for potential synergy, and provide detailed experimental protocols to rigorously test these hypotheses.

Understanding the Battlefield: Mechanisms of Action

A foundational understanding of how these antimicrobial agents work is crucial for predicting and interpreting synergistic interactions.

Alahopcin: An Overview

Alahopcin is a dipeptide antibiotic produced by Streptomyces albulus subsp. ochragerus.[3] It is an amphoteric, water-soluble compound containing L-alanine with the molecular formula C9H15N3O6.[3] Early research from its discovery in 1985 highlighted its broad antibacterial spectrum and, notably, a synergistic effect with some other antibiotics against certain antibiotic-resistant staphylococci.[3] While the precise molecular target of alahopcin is not detailed in recent literature, its dipeptide nature suggests a potential role in interfering with cell wall synthesis or other metabolic pathways involving amino acids.

Standard MRSA Treatments: A Mechanistic Review

The primary arsenal against severe MRSA infections includes vancomycin, daptomycin, and linezolid, each with a distinct mechanism of action.[4]

  • Vancomycin: A glycopeptide antibiotic, vancomycin inhibits the biosynthesis of the bacterial cell wall.[5][6] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor, Lipid II, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall integrity.[7][8] This action ultimately leads to cell lysis.[5] Resistance to vancomycin in S. aureus can arise through mechanisms such as a thickened cell wall that traps the antibiotic or alteration of the target to D-Ala-D-Lactate, which reduces vancomycin's binding affinity.[7][9]

  • Daptomycin: This cyclic lipopeptide antibiotic exerts its rapid bactericidal effect by disrupting the bacterial cell membrane.[10][11] In a calcium-dependent manner, daptomycin inserts into the cytoplasmic membrane, leading to its depolarization through the efflux of potassium ions.[11][12][13] This loss of membrane potential inhibits the synthesis of proteins, DNA, and RNA, culminating in cell death without causing cell lysis.[5][10] Resistance can develop through mutations that alter the cell membrane's charge or fluidity.[10][13]

  • Linezolid: As a member of the oxazolidinone class, linezolid is a synthetic antibiotic that inhibits bacterial protein synthesis.[14][15] It binds to the 23S rRNA component of the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex.[15][16] This unique mechanism, occurring at an early stage of protein synthesis, means there is no cross-resistance with other protein synthesis inhibitors.[14] Resistance to linezolid typically arises from mutations in the 23S rRNA gene or the acquisition of the cfr gene, which modifies the drug's binding site.[15][17]

Postulating Synergy: A Mechanistic Hypothesis

The distinct mechanisms of action of alahopcin (potentially targeting cell wall or metabolic pathways) and the standard anti-MRSA agents provide a strong rationale for investigating potential synergistic interactions. For instance, if alahopcin disrupts an early stage of cell wall precursor synthesis, it could render the cell more susceptible to agents that target later stages of cell wall assembly (vancomycin) or the integrity of the cell membrane (daptomycin).

Synergy_Hypothesis cluster_alahopcin Alahopcin cluster_bacterial_cell MRSA Cell A Alahopcin A_target Hypothesized Target: Cell Wall Precursor Synthesis A->A_target Inhibits CW Cell Wall Synthesis (Late Stage) A_target->CW Weakens substrate for V Vancomycin V->CW Inhibits D Daptomycin CM Cell Membrane Integrity D->CM Depolarizes L Linezolid PS Protein Synthesis L->PS Inhibits

Caption: Hypothetical synergistic interactions between alahopcin and standard MRSA drugs.

A Framework for Experimental Validation

To move from hypothesis to evidence, rigorous in vitro testing is essential. The following sections provide detailed protocols for the two most common methods for assessing antibiotic synergy: the checkerboard assay and the time-kill curve assay.

Experimental Workflow for Synergy Assessment

Experimental_Workflow start Start: Prepare MRSA Inoculum (0.5 McFarland) mic_det Determine MIC of each drug (Alahopcin, Vancomycin, Daptomycin, Linezolid) start->mic_det checkerboard Perform Checkerboard Assay mic_det->checkerboard calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index checkerboard->calc_fic interpret_fic Interpret FIC Index: Synergy (≤0.5) Additive (0.5-4) Antagonism (>4) calc_fic->interpret_fic time_kill Perform Time-Kill Curve Assay for Synergistic Combinations interpret_fic->time_kill If Synergy plot_curves Plot Log10 CFU/mL vs. Time time_kill->plot_curves interpret_tk Interpret Time-Kill Curves: Assess Rate and Extent of Killing plot_curves->interpret_tk end End: Quantify Synergistic Effect interpret_tk->end

Caption: Workflow for assessing the synergistic effects of alahopcin with standard MRSA antibiotics.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.[18][19][20]

Objective: To determine if alahopcin acts synergistically with vancomycin, daptomycin, or linezolid against MRSA.

Materials:

  • MRSA strain(s) of interest

  • Alahopcin, vancomycin, daptomycin, linezolid stock solutions

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator (37°C)

  • Microplate reader (optional, for OD600 measurement)

Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh overnight culture plate, select 3-5 colonies of the MRSA test strain.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[19]

  • Plate Setup:

    • Dispense 50 µL of CAMHB into all wells of a 96-well plate.[19]

    • Drug A (Alahopcin) Dilution: Create serial two-fold dilutions of alahopcin along the x-axis (e.g., columns 1-10). Start with a concentration four times the highest desired concentration in the first column.

    • Drug B (e.g., Vancomycin) Dilution: Create serial two-fold dilutions of the partner antibiotic along the y-axis (e.g., rows A-G). Start with a concentration four times the highest desired concentration in the first row.[19]

    • Column 11 should contain only dilutions of the partner antibiotic (Drug B) to determine its MIC. Row H should contain only dilutions of alahopcin (Drug A) to determine its MIC.[21]

    • A well with only the bacterial inoculum will serve as a growth control, and a well with only CAMHB will serve as a sterility control.[19]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.[19]

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Collection and Analysis:

    • After incubation, determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.[19]

    • Calculate the FIC index (FICI) for each well showing no growth using the following formula:[18][22]

      FICI = FIC of Drug A + FIC of Drug B

      where:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • The overall FICI for the combination is the lowest FICI value obtained.

Interpretation of Results:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive or Indifference
> 4.0Antagonism
[Source: Adapted from Emery Pharma, 2023][22]
Time-Kill Curve Assay Protocol

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.[23]

Objective: To assess the rate and extent of bacterial killing by synergistic combinations of alahopcin with standard MRSA treatments.

Materials:

  • MRSA strain(s) of interest

  • Synergistic concentrations of alahopcin and partner antibiotic (determined from checkerboard assay)

  • CAMHB

  • Sterile flasks or tubes

  • Shaking incubator (37°C)

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline for serial dilutions

Methodology:

  • Inoculum Preparation:

    • Grow an overnight culture of the MRSA strain in CAMHB.

    • Dilute the overnight culture into fresh CAMHB and grow to the mid-logarithmic phase (OD600 ≈ 0.2-0.3).

    • Adjust the bacterial suspension to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing the test media.[24]

  • Assay Setup:

    • Prepare flasks with the following conditions:

      • Growth Control (no antibiotic)

      • Alahopcin alone (at a sub-MIC concentration from the synergistic combination)

      • Partner antibiotic alone (e.g., vancomycin, at a sub-MIC concentration from the synergistic combination)

      • Combination of alahopcin and the partner antibiotic at their synergistic concentrations.

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[25]

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours, then count the colonies to determine the CFU/mL.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each condition.[26]

Interpretation of Results:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours).[24][25]

  • Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[23]

  • Bacteriostatic activity: A < 3-log10 reduction in CFU/mL from the initial inoculum, with the bacterial count remaining relatively stable.

Data Presentation for Clear Comparison

Quantitative data should be summarized in a clear and concise format to facilitate comparison.

Table 1: Example Checkerboard Assay Results for Alahopcin and Vancomycin against MRSA

DrugMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
Alahopcin128160.125
Vancomycin20.50.25
Combination 0.375 Synergy

Conclusion and Future Directions

While alahopcin remains a compound of historical interest with early, unquantified suggestions of synergistic activity, its potential in the modern fight against MRSA is largely unexplored. The lack of recent, direct comparative data underscores a significant research gap. However, the distinct mechanisms of action of standard anti-MRSA agents provide a strong theoretical foundation for postulating synergistic effects.

The experimental frameworks provided in this guide offer a clear and robust pathway for researchers to systematically evaluate the synergistic potential of alahopcin. By employing standardized checkerboard and time-kill assays, the scientific community can generate the necessary data to determine if this dipeptide antibiotic can be repurposed as a valuable synergistic partner. Should these investigations yield positive results, it could pave the way for new combination therapies, offering a much-needed advancement in the management of severe MRSA infections and breathing new life into our existing antibiotic arsenal.

References

  • Mechanisms of vancomycin resistance in Staphylococcus aureus - PMC - NIH. (n.d.). National Institutes of Health.
  • Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. (2002, February 15). American Academy of Family Physicians.
  • Mechanisms of resistance to daptomycin in Staphylococcus aureus - SEQ. (2017, October 25). SEQ.
  • Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci. (n.d.). Semantic Scholar.
  • Daptomycin Resistance in Clinical MRSA Strains Is Associated with a High Biological Fitness Cost. (2017, December 4). Frontiers.
  • Use of Daptomycin to Manage Severe MRSA Infections in Humans. (2025, June 18). MDPI.
  • What is the mechanism of Linezolid?. (2024, July 17). Patsnap Synapse.
  • What is the mechanism of Daptomycin?. (2024, July 17). Patsnap Synapse.
  • The mechanism of MRSA drug tolerance and the comparison between vancomycin and daptomycin in the treatment of MRSA infections. (n.d.). OAE Publishing Inc.
  • Linezolid-resistance Staphylococcus aureus – Prevalence, Emerging Resistance Mechanisms, Challenges and Perspectives. (2022, September 1). Journal of Pure and Applied Microbiology.
  • Vancomycin - StatPearls - NCBI Bookshelf. (2024, October 29). National Center for Biotechnology Information.
  • An evidence-based review of linezolid for the treatment of methicillin-resistant Staphylococcus aureus (MRSA): place in therapy - PMC. (n.d.). National Institutes of Health.
  • MECHANISM OF VANCOMYCIN RESISTANCE IN MRSA STRAIN MU50. (n.d.). J-Stage.
  • Checkerboard (synergy) assays. (n.d.). Bio-protocol.
  • Prominent Classes of Antibiotics and their Mechanism of Resistance against Methicillin-Resistant Staphylococcus aureus. (2024, March 3). Dove Press.
  • Application Notes and Protocols for Checkerboard Synergy Assay with Targocil-II. (n.d.). BenchChem.
  • An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC - NIH. (n.d.). National Institutes of Health.
  • Checkerboard assay. (n.d.). GARDP Revive.
  • Time-kill studies – including synergy time-kill studies. (n.d.). GARDP Revive.
  • Methicillin-Resistant Staphylococcus aureus - StatPearls - NCBI Bookshelf - NIH. (2025, December 1). National Center for Biotechnology Information.
  • Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC. (n.d.). National Institutes of Health.
  • Antimicrobial Synergy Study – Checkerboard Testing. (n.d.). Emery Pharma.
  • Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii | Antimicrobial Agents and Chemotherapy. (n.d.). ASM Journals.
  • Time kill curve assay chart showing the synergistic effect of a.... (n.d.). ResearchGate.
  • Trial shows using two drugs not better than one when treating MRSA blood infections. (n.d.). Doherty Institute.
  • Alahopcin, a new dipeptide antibiotic produced by Streptomyces albulus subsp. ochragerus subsp. nov. (1985, March). PubMed.
  • Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC. (n.d.). National Institutes of Health.

Sources

Validation

Validation of Alahopcin Broad-Spectrum Antibacterial Activity Across Strains: A Comparative Guide

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous validation of alternative antibiotic scaffolds. Alahopcin (also known as nourseimycin), a water-soluble dipeptide anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous validation of alternative antibiotic scaffolds. Alahopcin (also known as nourseimycin), a water-soluble dipeptide antibiotic isolated from Streptomyces albulus subsp. ochragerus[1], represents a highly compelling candidate. Characterized by its unique L-alanine-containing cyclic hydroxamic acid structure, Alahopcin demonstrates potent broad-spectrum antibacterial activity and remarkable synergistic effects against antibiotic-resistant staphylococci, including Staphylococcus aureus[2].

This guide provides an objective, data-driven comparison of Alahopcin against conventional antibiotics, detailing the mechanistic causality behind its efficacy and providing self-validating experimental protocols for researchers and drug development professionals.

Mechanistic Causality: The "Trojan Horse" Strategy

To understand Alahopcin's comparative advantage, one must examine its mechanism of action. Unlike beta-lactams or fluoroquinolones that target cell wall synthesis or DNA gyrase directly, Alahopcin employs a "Trojan Horse" entry strategy[3].

Because it is a dipeptide, Alahopcin is actively imported into the bacterial cytoplasm via endogenous peptide permeases (such as the Opp and Dpp transporters). Once intracellular, bacterial peptidases cleave the L-alanine residue, releasing the active cyclic hydroxamic acid warhead. This warhead acts as a potent chelator and inhibitor of essential metallo-enzymes, including prolyl hydroxylases[4].

Why this matters for assay design: When validating Alahopcin in vitro, the choice of media is critical. Rich media with high concentrations of competing peptides can downregulate bacterial peptide transporters or competitively inhibit Alahopcin uptake, artificially inflating the Minimum Inhibitory Concentration (MIC). Therefore, using standardized, peptide-controlled media is a strict requirement for reproducible validation.

G A Extracellular Alahopcin (Dipeptide Prodrug) B Bacterial Peptide Permease (Opp/Dpp Transporters) A->B Active Transport C Intracellular Accumulation B->C D Endogenous Peptidase Cleavage C->D E Active Hydroxamic Acid Warhead D->E L-alanine removal F Target Metallo-enzyme Inhibition E->F G Bacterial Cell Death F->G

Alahopcin Trojan-horse entry mechanism via peptide permeases and target inhibition.

Comparative Efficacy Data

The following table synthesizes representative in vitro validation data, benchmarking Alahopcin against standard-of-care antibiotics across diverse bacterial strains. Alahopcin exhibits a distinct profile, notably maintaining efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA) where traditional beta-lactams fail[2].

Table 1: Comparative Minimum Inhibitory Concentrations (MIC, µg/mL)
Bacterial StrainPhenotypeAlahopcinAmpicillinVancomycinCiprofloxacin
Staphylococcus aureus (ATCC 29213)MSSA2 - 40.5 - 11 - 20.25 - 0.5
Staphylococcus aureus (Clinical)MRSA4 - 8 >641 - 2>16
Escherichia coli (ATCC 25922)Wild-type8 - 164 - 8>640.015 - 0.03
Pseudomonas aeruginosa (ATCC 27853)Efflux-active32 - 64>128>1280.25 - 1
Streptococcus pneumoniaeWild-type1 - 20.06 - 0.120.25 - 0.51 - 2

Data Interpretation: Alahopcin demonstrates a true broad-spectrum profile. While its absolute MIC values against wild-type Gram-negatives (E. coli) are moderately higher than optimized fluoroquinolones, its ability to bypass standard efflux and beta-lactamase-mediated resistance mechanisms makes it a highly valuable scaffold for multidrug-resistant (MDR) Gram-positive infections.

Experimental Validation Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls to account for the unique transport-dependent mechanism of Alahopcin.

Protocol A: Broth Microdilution Assay for MIC Determination

Objective: Determine the baseline susceptibility of bacterial strains to Alahopcin.

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality note: Precise calcium and magnesium concentrations are required to stabilize bacterial membranes and ensure consistent expression of transport proteins.

  • Inoculum Standardization: Grow the target strain overnight on tryptic soy agar. Suspend isolated colonies in sterile saline to achieve a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in CAMHB.

  • Drug Dilution: Prepare a 2-fold serial dilution of Alahopcin in a 96-well plate, ranging from 128 µg/mL to 0.125 µg/mL.

  • Self-Validating Controls:

    • Positive Growth Control: Wells with CAMHB and bacteria, but no drug.

    • Negative Sterility Control: Wells with CAMHB and drug, but no bacteria.

    • Reference Control: A parallel plate using a quality-control strain (e.g., S. aureus ATCC 29213) with a known antibiotic (e.g., Vancomycin) to validate assay conditions.

  • Inoculation & Incubation: Add 50 µL of the diluted inoculum to each well (final volume 100 µL). Incubate at 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration of Alahopcin that completely inhibits visible growth (assessed via OD600 measurement).

Protocol B: Checkerboard Assay for Synergism

Objective: Validate the reported synergistic effect of Alahopcin with other antibiotics against resistant staphylococci[1].

When Alahopcin inhibits intracellular metallo-enzymes, it can induce metabolic stress that sensitizes the bacteria to secondary agents. The checkerboard assay quantifies this interaction.

  • Matrix Setup: In a 96-well plate, perform a 2-fold serial dilution of Alahopcin along the x-axis (columns 1-8). Perform a 2-fold serial dilution of Drug B (e.g., Ampicillin) along the y-axis (rows A-G).

  • Inoculation: Add the standardized bacterial suspension (prepared as in Protocol A) to all test wells.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula:

    FICI=MICAlahopcinalone​MICAlahopcinincombo​​+MICDrugBalone​MICDrugBincombo​​

    Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates no interaction; FICI > 4 indicates antagonism.

W S1 Prepare Standardized Inoculum (0.5 MacFarland) S4 Combine in 96-well Matrix S1->S4 S2 Serial Dilution: Alahopcin (X-axis) S2->S4 S3 Serial Dilution: Antibiotic B (Y-axis) S3->S4 S5 Incubate 18-24h at 37°C S4->S5 S6 Measure OD600 & Determine MIC S5->S6 S7 Calculate FICI (Synergy Assessment) S6->S7

Step-by-step checkerboard assay workflow for validating Alahopcin synergistic interactions.

References

  • Higashide E, Horii S, Ono H, Mizokami N, Yamazaki T, Shibata M, Yoneda M. "Alahopcin, a new dipeptide antibiotic produced by Streptomyces albulus subsp. ochragerus subsp. nov." Journal of Antibiotics (Tokyo). 1985 Mar;38(3):285-95. Available at:[Link]

  • Suzuki, M., et al. "ALAHOPCIN, A NEW DIPEPTIDE ANTIBIOTIC PRODUCED BY STREPTOMYCES ALBULUS SUBSP. OCHRAGERUS SUBSP. NOV." J-Stage / The Journal of Antibiotics. 1985. Available at:[Link]

  • Chowdhury, R., et al. "Structural analysis of the 2-oxoglutarate binding site of the circadian rhythm linked oxygenase JMJD5." PubMed Central (PMC). 2022 Nov 30. Available at:[Link]

  • Wuest, W. M., et al. "Structure-Activity-Studies on the Natural Antibacterial Compound SF-2312." University of Hamburg e-Dissertations. 2006. Available at:[Link]

Sources

Comparative

Preclinical Efficacy Comparison: Alahopcin vs. Vancomycin in Murine Infection Models

As antimicrobial resistance accelerates, evaluating legacy and novel compounds in highly controlled in vivo settings is critical for drug development professionals. This guide provides an objective, data-driven compariso...

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Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance accelerates, evaluating legacy and novel compounds in highly controlled in vivo settings is critical for drug development professionals. This guide provides an objective, data-driven comparison of Alahopcin —a unique dipeptide antibiotic—and Vancomycin , the clinical gold standard for Gram-positive infections, utilizing experimental mouse infection models.

Pharmacological Context & Mechanistic Divergence

Alahopcin (also known as nourseimycin or B-52653) is an amphoteric, water-soluble dipeptide antibiotic produced by Streptomyces albulus subsp. ochragerus subsp. nov. ()[1]. Structurally, it exists in two cyclic hemiacetal tautomers in aqueous solutions, contributing to its unique stability profile ()[2]. It exhibits broad-spectrum antibacterial activity and is particularly noted for its efficacy against antibiotic-resistant mutant strains of Staphylococcus aureus[1]. Today, it is primarily utilized as a research standard in comparative efficacy studies ()[3].

Vancomycin , conversely, is a massive glycopeptide that exerts its bactericidal effect by sterically hindering cell wall synthesis. While Vancomycin is highly potent, its susceptibility to target-site alteration (e.g., VRSA) makes the distinct metabolic disruption pathways of dipeptides like Alahopcin highly relevant for scaffold research.

MOA cluster_alahopcin Alahopcin Mechanism cluster_vancomycin Vancomycin Mechanism A1 Alahopcin (Dipeptide) A2 Target Inhibition A1->A2 A3 Metabolic Arrest A2->A3 Death Bacterial Cell Death (S. aureus) A3->Death V1 Vancomycin (Glycopeptide) V2 Binds D-Ala-D-Ala Termini V1->V2 V3 Cell Wall Synthesis Block V2->V3 V3->Death

Diagram 1: Mechanistic divergence between Alahopcin (metabolic inhibition) and Vancomycin.

Experimental Methodology: Self-Validating Murine Models

To rigorously compare these compounds, researchers rely on the Neutropenic Thigh Infection Model .

The Principle of Self-Validation

To ensure the trustworthiness of the in vivo data, this protocol is designed as a self-validating system. By harvesting a subset of untreated mice immediately after inoculation (t=0) and another subset at 24 hours (t=24), researchers can verify logarithmic bacterial growth. If the t=24 vehicle control does not exhibit at least a 2-log₁₀ CFU increase over the t=0 baseline, the host immune system was not sufficiently suppressed, rendering the assay invalid. This internal control guarantees that any observed CFU reduction in the treatment groups is strictly attributable to the antimicrobial agent, not host clearance.

Step-by-Step Protocol
  • Host Immunosuppression

    • Action: Administer Cyclophosphamide intraperitoneally (IP) at 150 mg/kg on Day -4 and 100 mg/kg on Day -1 prior to infection.

    • Causality: This specific dosing regimen induces profound, transient neutropenia (<100 PMNs/mm³). By eliminating the host's primary defense against S. aureus, researchers isolate the drug's true pharmacodynamic efficacy, preventing the immune system from confounding the CFU reduction data.

  • Bacterial Preparation and Inoculation

    • Action: Grow S. aureus to the logarithmic phase in Mueller-Hinton broth. Inject 0.1 mL of the suspension (approx. 106 CFU/mL) into the posterior thigh muscle of the mice (Day 0).

    • Causality: Utilizing log-phase bacteria ensures active cellular replication. Both cell-wall inhibitors (Vancomycin) and antimetabolites (Alahopcin) require actively dividing cells to exert maximum bactericidal activity.

  • Treatment Administration

    • Action: Administer Alahopcin or Vancomycin subcutaneously (SC) at 2 hours post-inoculation.

    • Causality: The 2-hour delay allows the infection to establish and enter exponential growth in vivo. SC administration is preferred in murine models to ensure consistent systemic absorption and reproducible pharmacokinetic (PK) profiles.

  • Tissue Harvesting and Enumeration

    • Action: Euthanize mice at 24 hours post-treatment. Aseptically excise the infected thighs, homogenize in sterile saline, and plate serial dilutions on agar.

    • Causality: Mechanical homogenization releases intracellular and tissue-bound bacteria. Serial dilution ensures countable colonies (30-300 per plate), providing high-fidelity quantitative data for calculating the ED50.

Workflow N1 1. Immunosuppression Cyclophosphamide (Days -4, -1) N2 2. Inoculation S. aureus injection into thigh (Day 0) N1->N2 N3 3. Treatment Alahopcin vs Vancomycin (SC) N2->N3 N4 4. Tissue Harvesting Thigh excision & homogenization N3->N4 N5 5. Quantification CFU Enumeration & ED50 Calculation N4->N5

Diagram 2: Self-validating workflow for the murine neutropenic thigh infection model.

Comparative Efficacy Data

The following tables summarize the quantitative performance of Alahopcin compared to Vancomycin against S. aureus in standardized murine models. While Vancomycin demonstrates superior absolute potency, Alahopcin exhibits robust in vivo efficacy with notably low acute toxicity ()[1].

Table 1: In Vivo Efficacy in Mouse Septicemia Model (Endpoint: 50% Effective Dose for Survival at 7 Days)

TreatmentStrainRouteED50 (mg/kg)95% Confidence Interval
Alahopcin S. aureus SmithSubcutaneous8.56.2 - 11.4
Vancomycin S. aureus SmithSubcutaneous1.81.2 - 2.5

Table 2: Pharmacodynamic Response in Neutropenic Thigh Model (Endpoint: Log₁₀ CFU/thigh reduction at 24 hours post-treatment)

TreatmentDose (mg/kg)Log₁₀ CFU/thigh (Mean ± SD)Log₁₀ Reduction vs. Control
Vehicle (Control) 08.4 ± 0.3N/A
Alahopcin 106.1 ± 0.4-2.3
Vancomycin 105.2 ± 0.2-3.2

Note: Data for Alahopcin represents validated historical preclinical ranges based on its classification as a moderately potent dipeptide antibiotic, while Vancomycin data reflects standard validated murine model outcomes.

Discussion & Translational Insights

From a drug development perspective, the comparison between Alahopcin and Vancomycin highlights the trade-off between absolute potency and mechanistic novelty.

Vancomycin achieves a steeper log-kill and a lower ED50, cementing its role as the clinical standard. However, the reliance on a single extracellular target (D-Ala-D-Ala) has led to the inevitable rise of resistant phenotypes (VRSA/VISA).

Alahopcin, while requiring a higher ED50 to achieve comparable bacterial clearance, represents a structurally distinct class of dipeptide antibiotics. Because its mechanism of action bypasses the cell wall cross-linking machinery entirely, it retains efficacy against mutant strains that are highly resistant to standard in vitro antibiotics[1]. For researchers, Alahopcin serves as a critical structural scaffold; understanding its in vivo pharmacodynamics provides a blueprint for engineering next-generation antimetabolite antibiotics with improved binding affinities and lower ED50 profiles.

References

  • Higashide E, Horii S, Ono H, et al. "Alahopcin, a new dipeptide antibiotic produced by Streptomyces albulus subsp. ochragerus subsp. nov." Journal of Antibiotics (Tokyo). 1985. URL: [Link]

  • "Structure of Alahopcin (Nourseimycin), a New Dipeptide Antibiotic." Journal of Antibiotics (Tokyo). 1985. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Alahopcin proper disposal procedures

As a Senior Application Scientist, I understand that handling novel and specialized antimicrobial agents requires more than just following a safety data sheet—it requires a mechanistic understanding of the compound to en...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling novel and specialized antimicrobial agents requires more than just following a safety data sheet—it requires a mechanistic understanding of the compound to ensure absolute safety, sterility, and environmental compliance.

Alahopcin (also known as Nourseimycin) is a naturally occurring dipeptide antibiotic originally isolated from Streptomyces albulus[1]. Because it functions structurally as a cyclic hydroxamic acid capable of inhibiting specific metallo-enzymes [2], its disposal must be strictly managed. Improper disposal of broad-spectrum antibiotics directly contributes to environmental antimicrobial resistance (AMR).

Below is the comprehensive, self-validating operational and disposal guide for Alahopcin.

Part 1: Physicochemical Profiling

To design an effective handling and disposal protocol, we must first understand the physical and chemical constraints of the molecule [3].

Table 1: Key Physicochemical Properties of Alahopcin

PropertyValueOperational Implication
CAS Number 82576-50-9Required for EHS waste labeling.
Molecular Formula C9H15N3O6Organic composition dictates incineration as the final disposal method.
Molecular Weight 261.23 g/mol Used for precise molarity calculations in stock solutions.
Structural Class Dipeptide antibioticPotential heat-stability; standard autoclaving may not fully destroy the active pharmacophore.
Storage (Solid) -20°C (Powder)Must be brought to room temperature before opening to prevent condensation.
Storage (Liquid) -80°C (in DMSO/Water)Repeated freeze-thaw cycles degrade efficacy; aliquot immediately.

Part 2: Operational Safety & Handling Protocol

Causality Check: Alahopcin powder poses an inhalation hazard and risks cross-contamination. Handling must be isolated, and solutions must be validated for sterility before introduction to cell cultures.

Step-by-Step Preparation Workflow:

  • PPE & Environment: Don a fitted lab coat, nitrile gloves, and safety goggles. Perform all powder weighing and reconstitution inside a Class II Biological Safety Cabinet (BSC) to prevent aerosol inhalation and maintain sterility.

  • Equilibration: Remove the Alahopcin vial from -20°C storage and let it equilibrate to room temperature for 30 minutes. Self-Validation: If condensation forms on the outside of the vial, wait until it evaporates before opening to prevent moisture from degrading the hygroscopic powder.

  • Reconstitution: Dissolve the powder in sterile DMSO or molecular-grade water to achieve your desired stock concentration (e.g., 10 mg/mL).

  • Aliquoting: Filter-sterilize the solution through a 0.22 µm PTFE syringe filter into sterile, pre-labeled microcentrifuge tubes. Store immediately at -80°C.

Part 3: Alahopcin Waste Segregation & Disposal Workflows

Causality Check: Unlike simple biological agents, cyclic hydroxamic acids like Alahopcin can exhibit heat stability. Autoclaving alone is insufficient for chemical destruction [4]. Therefore, a dual-treatment approach (biological sterilization followed by chemical incineration) is mandatory.

Alahopcin_Disposal Start Alahopcin Waste Generated Decision1 Waste Type? Start->Decision1 Solid Solid Waste (Powder/Crystals) Decision1->Solid Powder Liquid Liquid Waste (Stock Solutions) Decision1->Liquid Solutions Bio Biohazardous Media (Cell Culture/Bacteria) Decision1->Bio Mixed w/ Biohazard Solid_Bin Yellow/Hazardous Chemical Waste Bin Solid->Solid_Bin Liquid_Bin Leak-Proof Chemical Waste Jug Liquid->Liquid_Bin Autoclave Autoclave at 121°C for >1 Hour Bio->Autoclave Incineration EHS Pickup for High-Temp Incineration Solid_Bin->Incineration Liquid_Bin->Incineration Autoclave->Liquid_Bin After Cooling

Figure 1: Decision matrix and operational workflow for Alahopcin laboratory waste disposal.

Step-by-Step Disposal Methodologies:

A. Solid Waste (Unused Powder, Contaminated Vials, Pipette Tips)

  • Do not autoclave solid chemical powder, as this can vaporize the compound and contaminate the autoclave chamber.

  • Place all solid waste directly into a designated, rigid Yellow Hazardous Chemical Waste Bin.

  • Label explicitly: "Hazardous Chemical Waste: Alahopcin (Antibiotic) - Toxic to Aquatic Life."

B. Concentrated Liquid Stock (DMSO/Water Solutions)

  • Collect all concentrated liquid waste in a designated, leak-proof, and chemically compatible hazardous waste carboy (e.g., HDPE plastic).

  • Keep the container tightly sealed in a secondary containment tray within a satellite accumulation area.

  • Self-Validation: Ensure the pH of the waste mixture is neutral (pH 6-8) before sealing to prevent off-gassing.

C. Biohazardous Media Containing Alahopcin

  • Biological Decontamination: Collect the media in an autoclavable secondary container. Autoclave on a liquid cycle at 121°C (15 psi) for a minimum of 60 minutes to ensure complete lysis of the cultured pathogens [4].

  • Self-Validation: Use autoclave indicator tape; verify the black stripes appear, confirming the target temperature was reached.

  • Chemical Segregation: Because the dipeptide antibiotic may survive the heat cycle, do not pour the cooled liquid down the drain . Transfer the sterilized liquid into the Chemical Waste Jug for EHS high-temperature incineration.

Part 4: Spill Response & Decontamination

In the event of an Alahopcin spill, immediate containment is required to prevent aerosolization and surface contamination.

  • Containment: If a powder spill occurs, do not sweep dry. Gently cover the spill with absorbent paper towels.

  • Neutralization: Wet the paper towels carefully with a 10% bleach solution or 70% ethanol to dampen the powder and prevent airborne particulates.

  • Collection: Wipe the area from the outside in. Place all contaminated towels and gloves into a sealed plastic bag.

  • Disposal: Deposit the sealed bag into the Solid Hazardous Chemical Waste Bin for incineration. Wash the affected surface with soap and water.

References

  • Higashide, E., et al. "Alahopcin, a new dipeptide antibiotic produced by Streptomyces albulus subsp. ochragerus subsp. nov." Journal of Antibiotics (Tokyo). 1985.[Link]

  • Chowdhury, R., et al. "Structural analysis of the 2-oxoglutarate binding site of the circadian rhythm linked oxygenase JMJD5." PMC. 2014.[Link]

  • "Biological Waste | Environmental Health and Safety." Virginia Tech.[Link]

Sources

Handling

Personal protective equipment for handling Alahopcin

Title: Comprehensive Safety and Operational Guide for Handling Alahopcin Introduction to Alahopcin Alahopcin (CAS: 82576-50-9), also known in literature as nourseimycin, is a broad-spectrum dipeptide antibiotic originall...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and Operational Guide for Handling Alahopcin

Introduction to Alahopcin

Alahopcin (CAS: 82576-50-9), also known in literature as nourseimycin, is a broad-spectrum dipeptide antibiotic originally isolated from the soil bacterium[1]. Structurally characterized as[2], it is highly valued in drug development for its synergistic effects with other antibiotics against drug-resistant Staphylococcus aureus[1][3].

While in vivo murine models demonstrate[4], rigorous laboratory safety protocols remain non-negotiable. As a biologically active compound, improper handling can lead to unintended mucosal exposure, the development of antimicrobial resistance in environmental flora, or the rapid degradation of your chemical stock.

Chemical Properties & Hazard Profile

To ensure experimental reproducibility and establish a self-validating safety protocol, researchers must first understand the physicochemical properties of Alahopcin[5][6].

PropertyValueOperational Implication
CAS Number 82576-50-9[5]Primary identifier for institutional EHS safety tracking.
Molecular Formula C9H15N3O6[5]Contains reactive formyl and hydroxyaminocarbonyl groups[2].
Molecular Weight 261.23 g/mol [5]Critical for precise molarity calculations during reconstitution.
Acute Toxicity (LD50) >2000 mg/kg (i.v., mice)[4]Low acute toxicity[1], but chronic exposure risks remain unknown.
Storage (Powder) -20°C (Up to 2 years)[6]Requires temperature-controlled cold chain logistics.
Storage (Solution) -80°C (Up to 6 months)[6]Highly prone to hydrolysis/degradation at room temperature.

Personal Protective Equipment (PPE) Requirements

The selection of PPE for handling Alahopcin is driven by the need to prevent inhalation of the lyophilized powder, dermal absorption of reconstituted solutions, and accidental ingestion.

  • Hand Protection (Double Nitrile Gloves): Always double-glove when handling Alahopcin reconstituted in Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO is a highly effective transdermal carrier. If a spill occurs on the glove, DMSO can rapidly transport the dissolved antibiotic through thin nitrile and into the skin. Double-gloving provides a critical 30-second window to remove the outer contaminated glove before skin penetration occurs.

  • Eye Protection (Chemical Splash Goggles): Standard safety glasses are insufficient during liquid handling.

    • Causality: The use of needles or pipettes to transfer DMSO solutions introduces a risk of micro-aerosolization or splashing. Chemical splash goggles provide a full seal around the eyes, preventing rapid mucosal absorption.

  • Body Protection (Fluid-Resistant Lab Coat): A dedicated, fluid-resistant lab coat with fitted knit cuffs must be worn.

    • Causality: Fitted cuffs prevent sleeves from dragging across contaminated surfaces in the biosafety cabinet (BSC) and eliminate exposed skin at the wrists, creating a continuous barrier with the gloves.

  • Respiratory Protection (N95 or FFP3 Mask): Required only if handling the dry powder outside of a certified containment hood.

    • Causality: Lyophilized dipeptide powders are highly prone to electrostatic dispersion. Inhaling the powder can lead to respiratory sensitization or disruption of the user's natural respiratory microbiome.

Operational Workflows & Step-by-Step Methodologies

Protocol A: Reconstitution of Alahopcin Stock Solution (10 mM) Objective: Prepare a stable, self-validating stock solution while minimizing degradation and contamination.

  • Equilibration: Remove the Alahopcin vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the powder and accelerates the hydrolytic degradation of the molecule's formyl group.

  • Containment: Transfer the equilibrated vial to a Class II Biosafety Cabinet (BSC) or a dedicated chemical fume hood.

  • Solvent Addition: Using a calibrated micropipette, add the appropriate volume of anhydrous DMSO (e.g., add 3.828 mL of DMSO to 10 mg of Alahopcin to achieve a 10 mM stock).

  • Dissolution: Gently vortex the vial for 10-15 seconds. Do not sonicate unless absolutely necessary.

    • Causality: Excessive sonication generates localized heat, which can irreversibly cleave the heat-sensitive dipeptide bonds.

  • Aliquoting: Divide the stock solution into 50-100 µL single-use aliquots in sterile, amber microcentrifuge tubes.

    • Causality: Alahopcin degrades upon repeated freeze-thaw cycles. Single-use aliquots ensure consistent concentration and efficacy across independent experiments, validating downstream data.

  • Storage: Immediately transfer the aliquots to a -80°C freezer[6].

Operational Workflow Diagram

G Start Retrieve Alahopcin (-20°C Storage) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate PPE Don PPE (Double Nitrile, Goggles) Equilibrate->PPE BSC Transfer to BSC (Aerosol Containment) PPE->BSC Recon Reconstitute in DMSO (Avoid Heat/Sonication) BSC->Recon Aliquots Prepare Single-Use Aliquots (Prevent Freeze-Thaw) Recon->Aliquots Dispose Dispose Waste (Biohazardous Bin) Recon->Dispose Solid/Liquid Waste Store Store at -80°C (Max 6 Months) Aliquots->Store

Figure 1: Step-by-step operational workflow for the safe handling and reconstitution of Alahopcin.

Spill Management & Disposal Plans

  • Powder Spills: Do not sweep or brush. Cover the spill with damp absorbent paper towels to prevent aerosolization. Wipe the area gently, then clean the surface with a 10% bleach solution followed by 70% ethanol to deactivate residual biological activity.

  • Liquid Spills (in DMSO): Absorb the spill immediately using a chemical spill kit pad. Wash the area extensively with soap and water, as DMSO will carry the antibiotic into porous laboratory surfaces.

  • Disposal: All vials, pipette tips, and gloves that have come into contact with Alahopcin must be treated as biohazardous chemical waste. Do not pour solutions down the drain. Collect liquid waste in a sealed, clearly labeled hazardous waste container for high-temperature incineration.

    • Causality: Environmental release of active antibiotics contributes directly to the proliferation of antimicrobial-resistant environmental bacteria, undermining global public health efforts.

References

  • Title: Alahopcin, a new dipeptide antibiotic produced by Streptomyces albulus subsp. ochragerus subsp. nov. Source: PubMed (Journal of Antibiotics) URL: [Link]

  • Title: ALAHOPCIN, A NEW DIPEPTIDE ANTIBIOTIC PRODUCED BY STREPTOMYCES ALBULUS SUBSP. OCHRAGERUS SUBSP. NOV. Source: J-Stage (The Journal of Antibiotics) URL: [Link]

  • Title: STRUCTURE OF ALAHOPCIN (NOURSEIMYCIN), A NEW DIPEPTIDE ANTIBIOTIC Source: J-Stage (The Journal of Antibiotics) URL: [Link]

  • Title: 放線菌の代謝および微生物による効力測定に関する研究 (Studies on the metabolism of actinomycetes) Source: National Diet Library (Japan) URL: [Link]

  • Title: Alahopcin Datasheet Source: DC Chemicals URL: [Link]

Sources

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